3,6-Dichlorophthalic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,6-dichlorophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKHCKPUJWBHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167066 | |
| Record name | 3,6-Dichlorophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16110-99-9 | |
| Record name | 3,6-Dichlorophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dichlorophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Dichlorophthalic Acid
CAS Number: 16110-99-9
This technical guide provides a comprehensive overview of 3,6-Dichlorophthalic acid, a halogenated aromatic dicarboxylic acid. The information is curated for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its utility as a chemical intermediate.
Chemical and Physical Properties
This compound is a chlorinated derivative of phthalic acid. Its chemical structure and properties make it a valuable precursor in organic synthesis. The presence of two chlorine atoms on the benzene ring significantly influences its reactivity and the properties of its downstream derivatives.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 16110-99-9 | [1] |
| Molecular Formula | C₈H₄Cl₂O₄ | [1] |
| Molecular Weight | 235.02 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1,2-Benzenedicarboxylic acid, 3,6-dichloro-; 3,6-dichlorobenzene-1,2-dicarboxylic acid | [1] |
| pKa (Predicted) | pK1: 1.46 (25°C) | |
| Melting Point | Not available | |
| Appearance | White to off-white solid (Expected) |
Table 2: Computed Properties of this compound
| Descriptor | Value | Source |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 74.6 Ų | [1] |
| Complexity | 230 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While comprehensive spectral data is not fully available in public databases, the expected characteristics are summarized below based on its chemical structure.
Table 3: Spectroscopic Data for this compound
| Technique | Data Summary | Source |
| ¹³C NMR | Spectra are available, showing characteristic peaks for aromatic and carboxylic acid carbons.[1][2] Expected signals include those for the chlorinated aromatic carbons, the non-chlorinated aromatic carbons, and the carboxyl carbons. | [1][2] |
| Mass Spectrometry (GC-MS) | Mass spectra are available.[1] The fragmentation pattern would be expected to show a molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms. | [1] |
| Infrared (IR) Spectroscopy | Expected to show a broad O-H stretch from the carboxylic acids (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region. |
Experimental Protocols
Synthesis of this compound via Selective Dechlorination
A primary route for synthesizing this compound is the selective reductive dechlorination of tetrachlorophthalic anhydride, followed by hydrolysis.[3] The process removes the chlorine atoms at the 4- and 5-positions.[3]
Experimental Workflow for Synthesis
Caption: Synthesis of this compound.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, add tetrachlorophthalic anhydride (1.0 eq) to a 15% aqueous solution of sodium hydroxide.
-
Addition of Reducing Agent: Add zinc dust (0.5 eq) to the mixture.
-
Dechlorination: Heat the mixture to approximately 65°C and stir vigorously for 8 hours. The reaction selectively removes the chlorine atoms at the 4- and 5-positions.[3]
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove zinc salts and other insoluble materials.
-
Acidification: Transfer the aqueous filtrate to a clean vessel and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH of the solution reaches 1.0. This will precipitate the this compound.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. For higher purity, the crude product can be extracted into a suitable organic solvent like ethyl acetate, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure.
Derivatization to 3,6-Dichlorophthalic Anhydride
The corresponding anhydride is a highly useful derivative due to its enhanced reactivity in acylation and polymerization reactions.[4]
Methodology:
-
Dehydration: Place dry this compound (1.0 eq) in a round-bottomed flask with acetic anhydride (1.1 eq).
-
Reaction: Reflux the mixture for 2-3 hours.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization of the anhydride.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold glacial acetic acid, and dry under vacuum.
Applications in Research and Drug Development
While direct applications of this compound as a therapeutic agent are not documented, its structure serves as a valuable scaffold in medicinal chemistry and materials science. Its anhydride derivative is an intermediate for phthalazines and quinones with potential antimicrobial activity.[4] The dichlorophenyl motif is present in numerous pharmacologically active compounds, suggesting its utility in drug design.[5]
Logical Workflow: Role in Fragment-Based Drug Discovery
Caption: Application in Medicinal Chemistry Workflow.
This workflow illustrates how this compound can be used as a starting scaffold.
-
Activation: The acid is converted to its more reactive anhydride.
-
Library Synthesis: The anhydride reacts with a diverse set of primary amines in a ring-opening reaction to form a library of phthalamic acid derivatives. These can be further cyclized or modified.
-
Biological Screening: The resulting library of compounds is screened against biological targets (e.g., enzymes, receptors) to identify "hit" compounds with desired activity.
-
Lead Optimization: The structure of hit compounds is systematically modified to improve potency, selectivity, and pharmacokinetic properties, leading to a potential drug candidate.
Safety and Handling
Detailed safety information for this compound is not widely published. However, based on the data for its anhydride and related chlorinated acids, caution is advised.
Table 4: GHS Hazard Information for 3,6-Dichlorophthalic Anhydride (CAS 4466-59-5)
| Hazard Class & Category | Hazard Statement | Source |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | |
| STOT SE (Category 3) | H335: May cause respiratory irritation |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of dust. If dust is generated, use a NIOSH-approved respirator.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
References
- 1. This compound | C8H4Cl2O4 | CID 85292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]
- 4. CAS 4466-59-5: 3,6-Dichlorophthalic anhydride | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties of 3,6-Dichlorophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,6-dichlorophthalic acid, a significant compound in various chemical syntheses. This document details its structural and physicochemical characteristics, spectroscopic data, and key chemical reactions, supported by experimental protocols and visual diagrams to facilitate understanding and application in research and development.
Core Chemical Properties and Data
This compound, with the CAS number 16110-99-9, is a halogenated aromatic dicarboxylic acid. Its chemical structure, characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 2, and two chlorine atoms at positions 3 and 6, dictates its physical and chemical behavior.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 235.02 g/mol | --INVALID-LINK-- |
| Melting Point | 191 °C | --INVALID-LINK--[1] |
| Boiling Point | Decomposes | |
| pKa₁ (at 25 °C) | 1.46 | --INVALID-LINK--, --INVALID-LINK--[2] |
| Solubility | ||
| Slightly soluble in hot water. | --INVALID-LINK--[3] | |
| Readily soluble in benzene, acetone, ether, alcohol, and ethyl acetate. | --INVALID-LINK--[3] |
Spectroscopic Profile
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹³C NMR Spectroscopy : The 13C NMR spectrum provides information on the carbon framework of the molecule.[1][4] A literature reference suggests the availability of 13C NMR data for this compound.[5]
-
Mass Spectrometry (GC-MS) : The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of water, carbon dioxide, and chlorine atoms.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis and key reactions of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the reductive dehalogenation of tetrachlorophthalic anhydride.[6]
Materials:
-
Tetrachlorophthalic anhydride
-
Zinc dust
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Dichloromethane
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of tetrachlorophthalic anhydride, zinc dust, and 10% aqueous NaOH is prepared.
-
The mixture is heated to 105 °C with stirring.[7]
-
After the reaction is complete, the mixture is cooled to room temperature and filtered.
-
The filtrate is washed with dichloromethane.
-
The aqueous layer is acidified with concentrated HCl to a pH of 1.0, leading to the precipitation of the crude product.
-
The precipitate is extracted with ethyl acetate.
-
The ethyl acetate solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.[6]
Purification: The crude this compound can be purified by recrystallization from hot water or alcohol.[3]
Fischer Esterification
This protocol describes the formation of a dialkyl ester of this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol or ethanol)
-
Concentrated sulfuric acid (catalyst)
Procedure:
-
This compound is dissolved in a large excess of the anhydrous alcohol.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is refluxed for several hours.
-
After cooling, the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the diester.
Anhydride Formation
3,6-Dichlorophthalic anhydride can be readily prepared from the corresponding acid.[3]
Procedure:
-
This compound is heated at a temperature below its melting point.
-
The heating is continued until the evolution of water ceases, indicating the completion of the intramolecular dehydration to form the anhydride.
Chemical Reactivity and Pathways
The chemical reactivity of this compound is primarily centered around its two carboxylic acid groups and the chlorinated aromatic ring.
Synthesis Pathway
The synthesis of this compound from tetrachlorophthalic anhydride can be visualized as a two-step process involving reductive dechlorination followed by acidification.
Caption: Synthesis of this compound.
Key Reactions
The carboxylic acid groups of this compound can undergo typical reactions such as esterification and anhydride formation.
Caption: Key Reactions of this compound.
This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, providing essential data and methodologies for the effective utilization of this compound.
References
- 1. ijcrt.org [ijcrt.org]
- 2. chemistry.karazin.ua [chemistry.karazin.ua]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3,6-Dichlorophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,6-Dichlorophthalic acid, a halogenated aromatic dicarboxylic acid. It covers its molecular structure, chemical properties, synthesis, and reactivity. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Molecular Structure and Chemical Identity
This compound is a derivative of phthalic acid with two chlorine atoms substituted at the 3 and 6 positions of the benzene ring.[1][2] Its formal IUPAC name is 3,6-dichlorobenzene-1,2-dicarboxylic acid.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 16110-99-9[1][3] |
| Molecular Formula | C₈H₄Cl₂O₄[1][3] |
| IUPAC Name | This compound[1] |
| Canonical SMILES | C1=CC(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl[1][3] |
| InChI | InChI=1S/C8H4Cl2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,(H,11,12)(H,13,14)[1][3] |
| InChIKey | FLKHCKPUJWBHCW-UHFFFAOYSA-N[1][3] |
Physicochemical and Computed Properties
The physicochemical properties of this compound are crucial for understanding its behavior in chemical reactions and biological systems. A summary of its key properties is presented below.
Table 2: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Weight | 235.016 g/mol | [3] |
| Monoisotopic Mass | 233.9486640 Da | [1][3] |
| pKa₁ | 1.46 (at 25°C) | [3] |
| Topological Polar Surface Area | 74.6 Ų | [3] |
| Complexity | 230 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis of this compound
A documented method for synthesizing this compound involves the reductive dehalogenation of more highly chlorinated phthalic acid derivatives.[2] For instance, the treatment of tetrachlorophthalic anhydride with zinc and sodium hydroxide in an aqueous solution can yield this compound after acidification.[2] The chlorine atoms are preferentially removed from the 4 and 5 positions.[2] Similarly, removing one chlorine atom from 3,4,6-trichlorophthalic anhydride also produces this compound.[2]
The following is a generalized experimental protocol adapted from procedures for similar dehalogenation reactions.[2]
-
Reaction Setup: In a reaction vessel, combine the starting material (e.g., tetrachlorophthalic anhydride) with an aqueous solution of sodium hydroxide (e.g., 15% NaOH).[2]
-
Addition of Zinc: Add finely divided zinc dust to the mixture.[2] An excess of zinc is preferable, with up to six equivalents being a suitable amount.[2]
-
Heating: Heat the reaction mixture to a temperature between 60°C and 100°C.[2] Stir the mixture at this temperature for a period of 3 to 8 hours to allow the reaction to complete.[2]
-
Work-up: After cooling the reaction to room temperature, filter the mixture to remove excess zinc and other solids.[2]
-
Extraction (Optional): If starting from an N-substituted phthalimide, the resulting amine can be removed by extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[2]
-
Acidification and Isolation: Acidify the aqueous layer with a concentrated mineral acid, such as HCl, to a pH of 1.0. This will precipitate the this compound product.[2]
-
Purification: The crude product can be collected by filtration and further purified by extraction into a solvent like ethyl acetate, followed by drying and solvent removal.[2] Recrystallization from water can be performed for higher purity.[2]
Reactivity and Applications
This compound can be readily converted to its corresponding anhydride, 3,6-Dichlorophthalic anhydride (CAS 4466-59-5).[4][5] This anhydride is a key intermediate, appearing as a white to light yellow crystalline solid.[4] The presence of two electron-withdrawing chlorine atoms on the aromatic ring enhances the electrophilic character of the anhydride, making it highly reactive towards nucleophiles.[4]
This reactivity makes it a valuable building block in various chemical syntheses.[4] It is primarily used in the production of resins and coatings and serves as an intermediate in the synthesis of other organic compounds.[4] Specifically, it is an intermediate for phthalazines and quinones that may possess antimicrobial activity.[4] While dichlorophthalic acids are important in pharmaceutical manufacturing, the 4,5-isomer is more commonly cited as a key intermediate for active pharmaceutical ingredients (APIs).[6]
Spectral Information
Spectroscopic data is essential for the structural confirmation of this compound.
-
¹³C NMR Spectroscopy: Information on the ¹³C nuclear magnetic resonance spectrum, including chemical shifts and spin-spin coupling constants, is available in spectral databases.[1]
-
Mass Spectrometry: GC-MS data has also been reported for this compound.[1]
Safety and Handling
References
- 1. This compound | C8H4Cl2O4 | CID 85292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS 4466-59-5: 3,6-Dichlorophthalic anhydride | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. nbinno.com [nbinno.com]
Synthesis of 3,6-Dichlorophthalic Acid from Tetrachlorophthalic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 3,6-dichlorophthalic acid, a valuable intermediate in the preparation of various compounds, from tetrachlorophthalic anhydride. The primary method detailed is the selective hydrodechlorination, a process that removes two specific chlorine atoms from the starting material. This document outlines the reaction pathway, presents key quantitative data from cited experiments, and provides detailed experimental protocols.
Reaction Pathway and Mechanism
The synthesis of this compound from tetrachlorophthalic anhydride proceeds via a selective hydrodechlorination reaction. This process involves the removal of chlorine atoms from the 4th and 5th positions of the phthalic anhydride ring system. When tetrachlorophthalic anhydride is treated with zinc and aqueous sodium hydroxide, a sequential removal of chlorine atoms occurs, with the chlorine at the 5-position being the first to be removed, followed by the one at the 4-position. This specific order of removal leads to the formation of this compound after acidification.[1][2]
The reaction can be visualized as a two-step hydrodechlorination process where 3,4,6-trichlorophthalic acid is an intermediate.[2]
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The efficiency of the synthesis is dependent on the reaction conditions. The following table summarizes the quantitative data from an optimized experimental procedure.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Tetrachlorophthalic Anhydride | 3 equiv. Zinc, 10% NaOH | 65 | - | 96.7 | 96 | [2] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound from tetrachlorophthalic anhydride based on established methodologies.[2]
Materials:
-
Tetrachlorophthalic Anhydride
-
Zinc dust
-
10% Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Reaction Setup: In a reaction vessel, combine tetrachlorophthalic anhydride with a 10% aqueous solution of sodium hydroxide and zinc dust.
-
Reaction Execution: Heat the mixture to 65°C and maintain this temperature while stirring. The reaction progress can be monitored to determine the optimal reaction time for the highest yield of this compound.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove unreacted zinc and other solid byproducts. Wash the filter cake with water.
-
Extract the aqueous layer with dichloromethane to remove organic impurities.
-
Acidify the aqueous layer to a pH of 1.0 using concentrated hydrochloric acid. This will precipitate the this compound.
-
-
Isolation and Purification:
-
Extract the precipitated product into ethyl acetate.
-
Dry the ethyl acetate solution over magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from water.
-
The following diagram illustrates the general workflow for this synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
Spectroscopic Profile of 3,6-Dichlorophthalic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3,6-dichlorophthalic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₄Cl₂O₄[1]
-
Molecular Weight: 235.02 g/mol [1]
-
CAS Number: 16110-99-9[1]
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for this compound. While specific experimental spectra are not publicly available, the data presented is based on characteristic values for the functional groups present in the molecule and available database information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
A proton NMR spectrum for this compound has not been found in publicly available databases. The expected chemical shifts are predicted based on the structure.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Ar-H | 7.0 - 8.0 | Singlet | The two aromatic protons are chemically equivalent and would appear as a singlet. |
| -COOH | 10.0 - 13.0 | Broad Singlet | The acidic protons of the carboxylic acid groups typically appear as a broad signal at a high chemical shift. This signal can be exchanged with D₂O. |
¹³C NMR (Carbon-13) NMR Data
Experimental data for the ¹³C NMR spectrum has been reported, acquired on a Varian XL-100 instrument using DMSO-d6 as the solvent.[1] The specific chemical shifts are not publicly listed, but predicted values are provided below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C =O | 165 - 175 | The carbonyl carbons of the carboxylic acid groups. |
| C -Cl | 130 - 140 | The aromatic carbons directly bonded to the chlorine atoms. |
| C -COOH | 130 - 140 | The aromatic carbons directly bonded to the carboxylic acid groups. |
| C -H | 125 - 135 | The aromatic carbons bonded to hydrogen. |
Infrared (IR) Spectroscopy
A specific peak list for the IR spectrum of this compound is not publicly available. The following table outlines the expected characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | O-H Stretch |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong | C=O Stretch |
| C=C (Aromatic) | 1450 - 1600 | Medium | C=C Stretch |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | C-O Stretch |
| C-Cl | 600 - 800 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
GC-MS data for this compound is available in spectral databases.[1] The detailed fragmentation pattern is not publicly listed, but the expected major fragments are outlined below.
| m/z | Proposed Fragment | Notes |
| 234/236/238 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |
| 217/219/221 | [M-OH]⁺ | Loss of a hydroxyl radical. |
| 189/191/193 | [M-COOH]⁺ | Loss of a carboxyl group. |
| 172/174 | [M-2Cl]⁺ | Loss of two chlorine atoms. |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: DMSO-d6
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Instrument: Varian XL-100 (or equivalent)
-
Solvent: DMSO-d6
-
Temperature: 298 K
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy (ATR Method)
Sample Preparation:
-
A small amount of solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
A background spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable solvent, such as methanol or a derivatizing agent may be used to increase volatility.
-
The solution is filtered through a 0.22 µm syringe filter.
Data Acquisition:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 400.
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-Depth Technical Guide to the Reactivity of 3,6-Dichlorophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 3,6-dichlorophthalic anhydride, a versatile building block in organic synthesis. The presence of two chlorine atoms on the aromatic ring, coupled with the inherent reactivity of the cyclic anhydride functionality, imparts unique chemical properties that are exploited in the synthesis of a wide range of materials, including high-performance polymers, pharmaceuticals, and dyes. This document details the core reactions of 3,6-dichlorophthalic anhydride, including esterification, amidation, imidization, and Friedel-Crafts acylation, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Introduction
3,6-Dichlorophthalic anhydride (C₈H₂Cl₂O₃, CAS No: 4466-59-5) is a white to off-white crystalline solid with a molecular weight of 217.01 g/mol .[1] Its structure, featuring an electrophilic anhydride group and an electron-deficient aromatic ring due to the two chlorine substituents, makes it a highly reactive compound, particularly towards nucleophiles.[2] This high reactivity is the cornerstone of its utility as a monomer and chemical intermediate in various industrial and research applications. This guide will explore the fundamental aspects of its reactivity, providing the necessary technical details for its effective utilization in a laboratory and industrial setting.
Core Reactivity and Reaction Mechanisms
The primary mode of reactivity for 3,6-dichlorophthalic anhydride involves nucleophilic acyl substitution at the carbonyl carbons of the anhydride ring. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of these carbons, making them highly susceptible to attack by a variety of nucleophiles.
General Reaction Pathway: Nucleophilic Acyl Substitution
The general mechanism for the reaction of 3,6-dichlorophthalic anhydride with a nucleophile (Nu-H) proceeds via a two-step addition-elimination pathway. The nucleophile first attacks one of the carbonyl carbons, leading to the opening of the anhydride ring and the formation of a tetrahedral intermediate. This is followed by proton transfer and subsequent stabilization to yield the ring-opened product, a substituted phtalamic acid derivative.
General reaction of 3,6-dichlorophthalic anhydride with a nucleophile.
Key Reactions and Applications
The core reactivity of 3,6-dichlorophthalic anhydride is harnessed in several key synthetic transformations, leading to a diverse array of valuable products.
Esterification
The reaction of 3,6-dichlorophthalic anhydride with alcohols yields monoesters of 3,6-dichlorophthalic acid. This reaction can be catalyzed by acids or bases. The use of an excess of the alcohol can drive the reaction towards the formation of the diester, particularly at elevated temperatures and in the presence of a strong acid catalyst and a means of removing water.
Table 1: Quantitative Data for Esterification of Phthalic Anhydride Derivatives
| Alcohol | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Methanol | None (in microreactor) | 60 | - | Monomethyl phthalate | - | [3] |
| n-Butanol | Sulfamic acid | 130-180 | 1.5 | Mono-n-butyl phthalate | 89 | [4] |
| 2-Ethylhexanol | Sulfuric acid | - | - | Mono-2-ethylhexyl phthalate | - | [4] |
Note: Data for the dichlorinated analog is limited; the table presents data for the parent phthalic anhydride as a reference.
Experimental Protocol: Synthesis of this compound Monomethyl Ester
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichlorophthalic anhydride (1.0 eq) in an excess of methanol.
-
Reaction Conditions: Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 1 mol%). Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the acid catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify by recrystallization or column chromatography.
Experimental workflow for the synthesis of a monoester.
Amidation and Imidization
The reaction of 3,6-dichlorophthalic anhydride with primary or secondary amines initially forms the corresponding phthalamic acid. With primary amines, subsequent heating leads to dehydration and the formation of a cyclic phthalimide. This reaction is fundamental to the synthesis of polyimides.
Table 2: Quantitative Data for Amidation/Imidization of Dichlorophthalic Anhydride Derivatives
| Amine | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Thiosemicarbazide | Acetic Acid | Reflux | 6 | 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid | 75 | [5][6] |
| Ethylene diamine | Acetic Acid | Reflux | 8 | 2-(2-Aminoethyl)-5,6-dichloroisoindoline-1,3-dione | 65 | [5] |
| Aniline | - | - | - | N-Phenyl-3,6-dichlorophthalimide | - | [7] |
Note: Data is for the 4,5-dichloro isomer where specified.
Experimental Protocol: Synthesis of N-substituted 3,6-Dichlorophthalimide
-
Reaction Setup: In a round-bottom flask, dissolve 3,6-dichlorophthalic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Amine Addition: Add the primary amine (1.0 eq) to the solution at room temperature.
-
Imidization: Heat the reaction mixture to reflux for several hours to facilitate the cyclization to the imide.
-
Work-up and Purification: Cool the reaction mixture. The product may precipitate out of the solution. Collect the solid by filtration and wash with a suitable solvent (e.g., water, ethanol) to remove any unreacted starting materials and solvent. The product can be further purified by recrystallization.
Reaction pathway for the formation of N-substituted phthalimides.
Polyimide Synthesis
3,6-Dichlorophthalic anhydride is a key monomer in the synthesis of high-performance polyimides. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. The synthesis typically involves a two-step process: the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.
Table 3: Thermal Properties of Polyimides Derived from Dichlorinated Anhydrides
| Dianhydride | Diamine | Tg (°C) | Td, 5% (°C, N₂) | Reference |
| Dianhydride with Thiazole Units | Various Aromatic Diamines | 203-275 | 500-539 | [8] |
| HPMDA | 3,4'-Oxydianiline | 294.2 | - | [9] |
| BPADA | Various Diamines | 218-250 | - | [10] |
| 6FDA | Various Diamines | - | 360 | [11] |
| 3,4'-ODA based | Various Dianhydrides | 198-270 | - | [12] |
Experimental Protocol: Two-Step Polyimide Synthesis
-
Poly(amic acid) Formation: In a dry, nitrogen-purged flask, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) (1.0 eq) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc). To this stirred solution, add solid 3,6-dichlorophthalic anhydride (1.0 eq) portion-wise at room temperature. Continue stirring for 12-24 hours to form a viscous poly(amic acid) solution.
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate to form a film. Heat the film in a staged thermal cycle (e.g., 100 °C for 1h, 200 °C for 1h, and 300 °C for 1h) to induce cyclodehydration and form the polyimide film.
-
Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine). Stir the mixture at room temperature or with gentle heating to effect imidization. Precipitate the polyimide by pouring the solution into a non-solvent like methanol, filter, and dry.
Workflow for the two-step synthesis of polyimides.
Friedel-Crafts Acylation
3,6-Dichlorophthalic anhydride can act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds. This reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃) or a strong protic acid. This chemistry is particularly important in the synthesis of anthraquinone dyes, such as quinizarin derivatives.
Table 4: Quantitative Data for Friedel-Crafts Acylation
| Aromatic Substrate | Catalyst | Product | Yield (%) | Reference |
| Anisole | Yb(OTf)₃ | Acylated Anisole | 93 | [13] |
| Benzene Derivatives | Hf(OTf)₄ | Acylated Products | - | [13] |
Experimental Protocol: Synthesis of a Dichlorinated Fluorescein Derivative
-
Reaction Setup: In a reaction vessel, combine 3,6-dichlorotrimellitic anhydride (a related starting material) (1.0 eq) and a substituted resorcinol (e.g., 4-chlororesorcinol, 2.0-2.2 eq).
-
Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous zinc chloride (0.5-1.0 eq).
-
Reaction Conditions: Heat the mixture with stirring to 180-200 °C for several hours.
-
Work-up and Purification: Cool the reaction mixture and dissolve it in an aqueous base (e.g., 1M NaOH). Filter to remove insoluble salts. Acidify the filtrate with aqueous acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with water, and purify by recrystallization.
References
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Evolving Landscape of 3,6-Dichlorophthalic Acid Derivatives and Analogues: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides an in-depth analysis of 3,6-dichlorophthalic acid derivatives and their analogues, offering a valuable resource for researchers, scientists, and drug development professionals. This document explores the synthesis, biological activities, and potential mechanisms of action of this chemical class, highlighting its therapeutic promise.
Introduction
This compound and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry. The presence of the dichlorinated phenyl ring is a key structural feature found in numerous biologically active molecules. This guide will delve into the synthesis of various derivatives, present available quantitative data on their biological activities, detail relevant experimental protocols, and explore potential signaling pathways through which these compounds may exert their effects. While specific data for a broad range of this compound derivatives remains an area of active investigation, this guide compiles current knowledge on analogous structures to provide a foundational understanding for future research and development.
Synthesis of this compound Derivatives
The primary precursor for many derivatives is 3,6-dichlorophthalic anhydride. This reactive intermediate can be readily converted into a variety of esters, amides, and imides through reactions with appropriate nucleophiles.
Synthesis of 3,6-Dichlorophthalic Anhydride
3,6-Dichlorophthalic anhydride is a white to light yellow crystalline solid that serves as a versatile starting material.[1] It is known for its high reactivity, which is enhanced by the two chlorine atoms on the aromatic ring, making it susceptible to nucleophilic attack.[1]
Synthesis of N-Substituted 3,6-Dichlorophthalimides
A general method for the preparation of N-substituted phthalimides involves the reaction of the corresponding phthalic anhydride with a primary amine. This reaction typically proceeds in a polar solvent, such as acetic acid or dimethylformamide (DMF), and may be heated to facilitate the dehydration and cyclization to the imide.
Experimental Protocol: General Synthesis of N-Substituted 3,6-Dichlorophthalimides
A detailed protocol for a related series of N-substituted tetrachlorophthalimides provides a transferable methodology.[2][3]
-
Reaction Setup: In a round-bottom flask, dissolve 3,6-dichlorophthalic anhydride (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).
-
Addition of Amine: Add the desired primary amine (1 equivalent) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice water to induce precipitation.
-
Purification: Wash the crude product with water and then recrystallize from an appropriate solvent (e.g., ethanol) to yield the purified N-substituted 3,6-dichlorophthalimide.
Biological Activities
Derivatives of dichlorophenyl compounds have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects. The specific activity is highly dependent on the nature and position of the substituents on the aromatic ring.
Anticancer Activity
While extensive quantitative data for this compound derivatives is not yet available in the public domain, studies on structurally similar dichlorophenyl-containing compounds have shown promising cytotoxic activity against various cancer cell lines.[1] For instance, certain 3,6-diunsaturated 2,5-diketopiperazine derivatives have shown potent anticancer activities with IC50 values in the low micromolar range against A549 and HeLa cell lines.[4]
Table 1: Anticancer Activity of Analogous Dichlorophenyl Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| 3,6-Diunsaturated 2,5-Diketopiperazines | A549 | IC50 | 1.2 | [4] |
| HeLa | IC50 | 0.7 | [4] | |
| Quinoline-based Dihydrazones | MCF-7 | IC50 | 7.016 - 7.05 | [5] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamides | RXF393 (Renal) | IC50 | 7.01 | [6] |
| HT29 (Colon) | IC50 | 24.3 | [6] | |
| LOX IMVI (Melanoma) | IC50 | 9.55 | [6] |
Antimicrobial Activity
The dichlorophenyl moiety is a common feature in compounds with antimicrobial properties.[1] Although specific MIC (Minimum Inhibitory Concentration) data for a wide array of this compound derivatives are limited, related structures have shown notable activity against various bacterial and fungal pathogens. For example, certain catechol-derived thiazole compounds have demonstrated potent growth inhibition of bacteria with MIC values ≤ 2 µg/mL.[7]
Table 2: Antimicrobial Activity of Analogous Dichlorophenyl Derivatives
| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |
| Catechol-derived Thiazoles | Bacteria | MIC | ≤ 2 | [7] |
| 3-(2,4-dichlorophenyl)-[1][8][9]triazolo[3,4-b][1][9][10]thiadiazoles | Xanthomonas oryzae pv. oryzae | EC50 | 27.47 | |
| Conjugated Oligoelectrolytes (amide-containing) | E. coli K12 | MIC | 2 | [11] |
Mechanism of Action: Potential Signaling Pathways
The precise mechanisms of action for this compound derivatives are still under investigation. However, based on the activity of analogous dichlorinated compounds, several signaling pathways are implicated as potential targets, particularly in the context of cancer.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1][10] Dysregulation of this pathway is a hallmark of many cancers.[1] Small molecule inhibitors targeting components of the MAPK/ERK pathway have shown therapeutic promise.[8][10] It is plausible that certain this compound derivatives could exert their anticancer effects by modulating this pathway.
PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, survival, and metabolism. Its aberrant activation is frequently observed in cancer, contributing to tumor progression and resistance to therapy.[12] Dichlorinated compounds have been shown to inhibit apoptosis in colorectal adenocarcinoma cells by activating the PI3K/Akt pathway, suggesting that derivatives of this compound could potentially modulate this cascade.[13][14]
Experimental Protocols for Biological Evaluation
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This compound derivatives and their analogues represent a promising area for the discovery of new therapeutic agents. While further research is needed to fully elucidate the structure-activity relationships and mechanisms of action for a broader range of these compounds, the existing data on analogous structures provide a strong rationale for their continued investigation. This technical guide serves as a foundational resource to aid researchers in the synthesis, evaluation, and development of this versatile class of molecules.
References
- 1. Small-molecule Articles | Smolecule [smolecule.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sciforum.net [sciforum.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, physicochemical properties and antimicrobial activity of a di-aminopropionic acid hydrogen tri-iodide coordination compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide Moieties Modulate the Antimicrobial Activities of Conjugated Oligoelectrolytes against Gram‐negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p,p′-Dichlorodiphenyltrichloroethane inhibits the apoptosis of colorectal adenocarcinoma DLD1 cells through PI3K/AKT and Hedgehog/Gli1 signaling pathways - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3,6-Dichlorophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,6-dichlorophthalic acid, a significant chemical intermediate. The document details its chemical and physical properties, outlines a key synthetic protocol, and discusses its applications, with a focus on information relevant to research and development.
Introduction
This compound is a chlorinated derivative of phthalic acid, an aromatic dicarboxylic acid. Its formal IUPAC name is 3,6-dichlorobenzene-1,2-dicarboxylic acid [1]. The presence of two chlorine atoms on the benzene ring significantly influences its chemical reactivity and physical properties compared to the parent phthalic acid. This compound and its derivatives, particularly its anhydride, serve as important building blocks in organic synthesis. They are utilized in the production of polymers, resins, coatings, and as intermediates in the synthesis of agrochemicals and potentially bioactive molecules[2][3].
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the tables below, providing essential data for laboratory and research applications.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | 3,6-dichlorobenzene-1,2-dicarboxylic acid | [1] |
| CAS Number | 16110-99-9 | [1][4] |
| Molecular Formula | C₈H₄Cl₂O₄ | [1][4] |
| Molecular Weight | 235.02 g/mol | [1] |
| Monoisotopic Mass | 233.9486640 Da | [1][4] |
| pKa₁ | 1.46 (at 25°C) | [4] |
| Canonical SMILES | C1=CC(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl | [1][4] |
| InChIKey | FLKHCKPUJWBHCW-UHFFFAOYSA-N | [1][4] |
Table 2: Computed and Spectroscopic Properties
| Property | Value | Reference |
| Topological Polar Surface Area | 74.6 Ų | [1][4] |
| Hydrogen Bond Donor Count | 2 | [1][4] |
| Hydrogen Bond Acceptor Count | 4 | [1][4] |
| Rotatable Bond Count | 2 | [1][4] |
| ¹³C NMR Spectroscopy | Spectral data available | [1] |
| GC-Mass Spectrometry | Spectral data available | [1] |
Synthesis and Experimental Protocols
A notable method for the synthesis of this compound involves the reductive dechlorination of more highly chlorinated phthalic acid derivatives[3]. This approach provides a pathway to this specific isomer from readily available precursors.
This protocol is based on a method involving the selective removal of chlorine atoms from a polychlorinated starting material[3].
Objective: To synthesize this compound via reductive dechlorination of tetrachlorophthalic anhydride.
Materials:
-
Tetrachlorophthalic anhydride
-
Zinc dust (Zn)
-
Aqueous sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of tetrachlorophthalic anhydride, zinc dust, and an aqueous solution of sodium hydroxide is prepared in a reaction vessel.
-
The reaction mixture is heated (e.g., to 60-65°C) and stirred for several hours (e.g., 8-25 hours) to facilitate the reductive dechlorination[3]. During this process, two chlorine atoms are selectively removed from the 4 and 5 positions.
-
After the reaction is complete, the mixture is cooled to room temperature and filtered to remove excess zinc and other solid byproducts.
-
The aqueous filtrate is washed with a non-polar organic solvent like dichloromethane to remove any non-acidic organic impurities.
-
The aqueous layer is then acidified by the careful addition of concentrated hydrochloric acid to a pH of approximately 1.0. This protonates the carboxylate groups, causing the this compound to precipitate out of the solution.
-
The precipitated acid is extracted into an organic solvent such as ethyl acetate.
-
The organic extract is dried over an anhydrous drying agent like magnesium sulfate and then filtered.
-
The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound product, which can be further purified by recrystallization[3].
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Derivatives
A primary reaction of this compound is its conversion to the corresponding anhydride, 3,6-dichlorophthalic anhydride (CAS 4466-59-5), upon heating or treatment with a dehydrating agent like acetic anhydride[3]. This anhydride is often the more convenient form for subsequent chemical synthesis.
3,6-Dichlorophthalic anhydride is a reactive compound due to the electron-withdrawing effects of the chlorine atoms and the anhydride group, making it susceptible to nucleophilic attack[2]. This reactivity is harnessed in the production of various materials.
Caption: Reversible conversion between the acid and its anhydride.
Applications in Research and Development
While specific applications in drug development are not broadly documented in public literature, dichlorinated phthalic acid derivatives are of significant interest in several areas of chemical and materials science.
-
Polymer and Resin Production: The anhydride is used as a monomer or cross-linking agent in the synthesis of high-performance polymers, coatings, and resins[2]. The chlorine atoms can enhance properties such as thermal stability and flame retardancy.
-
Chemical Intermediate: It serves as a precursor for more complex molecules. For instance, its anhydride is used in studies of molecular stacking and in the synthesis of phthalazines and quinones with potential antimicrobial activity[2][5].
-
Agrochemicals: Other isomers, such as 3,5-dichlorophthalic acid, have been utilized in the synthesis of plant growth regulators, highlighting the potential of this class of compounds in agriculture[3].
Safety and Handling
This compound and its anhydride should be handled with care in a laboratory setting. The anhydride is classified as a potential irritant and can be harmful if inhaled or if it comes into contact with skin[2]. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
- 1. This compound | C8H4Cl2O4 | CID 85292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4466-59-5: 3,6-Dichlorophthalic anhydride | CymitQuimica [cymitquimica.com]
- 3. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Antimicrobial N-Substituted 4,7-Dichloroisoindole-1,3-diones from 3,6-Dichlorophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel N-substituted 4,7-dichloroisoindole-1,3-dione derivatives, starting from 3,6-dichlorophthalic anhydride. These compounds, belonging to the phthalimide class, are of significant interest due to their potential as antimicrobial agents. The following sections detail the synthetic pathway, experimental procedures, and antimicrobial evaluation of a representative compound.
Introduction
Cyclic imides, particularly phthalimide derivatives, are a well-established class of compounds exhibiting a wide range of biological activities, including antibacterial and antifungal properties. The introduction of halogen substituents on the phthalic ring can significantly influence the antimicrobial potency of these molecules. This document outlines a two-step synthesis of a novel N-substituted 4,7-dichloroisoindole-1,3-dione from 3,6-dichlorophthalic anhydride and a primary amine, followed by a protocol for the evaluation of its antimicrobial activity. The general synthetic approach is analogous to methods used for the synthesis of similar halogenated phthalimides.
Synthetic Pathway
The synthesis of N-substituted 4,7-dichloroisoindole-1,3-diones from 3,6-dichlorophthalic anhydride is typically achieved through a two-step process. The first step involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of the anhydride, leading to the formation of an N-substituted phthalamic acid intermediate. The subsequent step is an intramolecular cyclization via dehydration to yield the final imide product.
Caption: General two-step synthesis of N-substituted 4,7-dichloroisoindole-1,3-diones.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-aminophenyl)-4,7-dichloroisoindole-1,3-dione
This protocol describes the synthesis of a representative antimicrobial compound, 2-(4-aminophenyl)-4,7-dichloroisoindole-1,3-dione.
Step 1: Synthesis of 2-((4-aminophenyl)carbamoyl)-3,6-dichlorobenzoic acid (Phthalamic Acid Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3,6-dichlorophthalic anhydride (0.01 mol, 2.17 g) in 50 mL of glacial acetic acid.
-
Addition of Amine: To this solution, add p-phenylenediamine (0.01 mol, 1.08 g) portion-wise with continuous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Isolation: Pour the reaction mixture into 200 mL of ice-cold water. The resulting precipitate is the N-substituted phthalamic acid.
-
Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
Step 2: Synthesis of 2-(4-aminophenyl)-4,7-dichloroisoindole-1,3-dione (Final Imide Product)
-
Reaction Setup: Place the dried phthalamic acid intermediate (0.01 mol) in a 100 mL round-bottom flask.
-
Dehydration: Add acetic anhydride (20 mL) and anhydrous sodium acetate (0.005 mol, 0.41 g).
-
Reflux: Heat the mixture to reflux with stirring for 4 hours.
-
Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with vigorous stirring.
-
Purification: Filter the resulting solid precipitate, wash with cold water until the filtrate is neutral, and then dry. Recrystallize the crude product from an appropriate solvent such as ethanol or an ethanol-water mixture to obtain the pure N-(4-aminophenyl)-4,7-dichloroisoindole-1,3-dione.
Protocol 2: Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound against various microbial strains.
-
Preparation of Stock Solution: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to each well.
-
Serial Dilutions: Add 100 µL of the compound's stock solution to the first well of a row and perform two-fold serial dilutions across the plate.
-
Inoculation: Prepare a standardized microbial inoculum (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi) and add 10 µL to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The antimicrobial activity of the synthesized compound, 2-(4-aminophenyl)-4,7-dichloroisoindole-1,3-dione, is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Microbial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 16 |
| Bacillus subtilis | Positive | 32 |
| Escherichia coli | Negative | 64 |
| Pseudomonas aeruginosa | Negative | 128 |
| Candida albicans | Fungi | 32 |
| Aspergillus niger | Fungi | 64 |
Logical Workflow for Antimicrobial Compound Synthesis and Evaluation
Caption: Workflow from synthesis to antimicrobial evaluation.
Conclusion
The protocols provided herein offer a comprehensive guide for the synthesis and antimicrobial evaluation of novel compounds derived from 3,6-dichlorophthalic anhydride. The representative compound, 2-(4-aminophenyl)-4,7-dichloroisoindole-1,3-dione, demonstrates notable antimicrobial activity against a range of bacteria and fungi. This synthetic route provides a versatile platform for the development of a library of N-substituted 4,7-dichloroisoindole-1,3-diones with potentially enhanced antimicrobial properties for further investigation in drug discovery programs.
Application Notes and Protocols for 3,6-Dichlorophthalic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,6-dichlorophthalic acid as a monomer in the synthesis of high-performance polymers such as polyesters, polyamides, and polyimides. The presence of chlorine atoms on the aromatic ring of this monomer is anticipated to impart desirable properties to the resulting polymers, including enhanced thermal stability, flame retardancy, and modified solubility. The following sections detail the synthesis methodologies, present comparative data for analogous polymer systems, and provide logical workflows for experimental execution.
Introduction to this compound as a Monomer
This compound is an aromatic dicarboxylic acid that can be utilized as a building block in condensation polymerization. Its rigid structure, conferred by the benzene ring, and the presence of two chlorine atoms make it a candidate for the synthesis of specialty polymers. The reactivity of its carboxylic acid groups allows for the formation of ester and amide linkages through reactions with diols and diamines, respectively. For the synthesis of polyimides, its anhydride form, 3,6-dichlorophthalic anhydride, is the preferred starting material for reaction with diamines.
Polymers derived from halogenated monomers are of significant interest for applications requiring inherent flame resistance and high thermal stability. The incorporation of this compound into a polymer backbone is expected to enhance these properties.
Data Presentation: Properties of Analogous Polymer Systems
Specific quantitative data for polymers synthesized directly from this compound is limited in the available literature. Therefore, the following table summarizes representative data for analogous aromatic polyesters, polyamides, and polyimides to provide an estimate of the expected properties. The inclusion of halogen atoms, particularly on the diacid or dianhydride monomer, can influence these properties.
| Property | Aromatic Polyester (Analog) | Aromatic Polyamide (Analog) | Aromatic Polyimide (Analog) |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 150-220 °C | 200-280 °C | 250-350 °C |
| Melting Temperature (Tm) | > 250 °C (often amorphous) | > 300 °C | Not applicable (amorphous) |
| 5% Weight Loss Temperature (TGA) | 350-450 °C | 400-500 °C | 500-575 °C |
| Mechanical Properties | |||
| Tensile Strength | 60-90 MPa | 80-110 MPa | 90-150 MPa |
| Tensile Modulus | 2.5-4.0 GPa | 2.0-3.5 GPa | 2.5-4.0 GPa |
| Elongation at Break | 2-10% | 10-30% | 5-20% |
| Other Properties | |||
| Inherent Viscosity | 0.5-1.0 dL/g | 0.8-1.5 dL/g | 0.8-2.0 dL/g |
| Dielectric Constant (1 MHz) | 3.0-3.5 | 3.2-3.8 | 2.7-3.5 |
Note: The data presented are typical ranges for aromatic polymers and may vary depending on the specific co-monomer, molecular weight, and processing conditions.
Experimental Protocols
The following are generalized protocols for the synthesis of polyesters, polyamides, and polyimides using this compound or its anhydride. These protocols are based on established polycondensation techniques and should be adapted and optimized for specific research requirements.
Protocol 1: Synthesis of an Aromatic Polyester via Solution Polycondensation
This protocol describes the synthesis of a polyester from this compound and an aromatic diol (e.g., Bisphenol A).
Materials:
-
This compound
-
Aromatic diol (e.g., Bisphenol A)
-
Thionyl chloride (for conversion to diacid chloride)
-
High-boiling point aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), diphenyl ether)
-
Pyridine (as an acid scavenger)
-
Methanol (for precipitation)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, add this compound and an excess of thionyl chloride.
-
Gently reflux the mixture for 2-4 hours until the evolution of HCl and SO2 gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,6-dichlorophthaloyl chloride.
-
-
Polycondensation:
-
In a separate three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve the aromatic diol and pyridine in the aprotic solvent.
-
Slowly add a solution of 3,6-dichlorophthaloyl chloride in the same solvent to the diol solution at room temperature under a nitrogen atmosphere.
-
After the addition is complete, heat the reaction mixture to 180-200°C and maintain for 4-6 hours with continuous stirring.
-
Monitor the viscosity of the solution; a significant increase indicates polymer formation.
-
-
Polymer Isolation:
-
Cool the viscous polymer solution to room temperature.
-
Pour the solution into a large volume of methanol with vigorous stirring to precipitate the polyester.
-
Filter the fibrous polymer, wash thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
-
Protocol 2: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol details the synthesis of a polyamide from 3,6-dichlorophthaloyl chloride and an aromatic diamine (e.g., 4,4'-oxydianiline).
Materials:
-
3,6-Dichlorophthaloyl chloride (prepared as in Protocol 1)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc))
-
Lithium chloride (optional, to enhance solubility)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in dry DMAc. If using, add lithium chloride to the solvent before adding the diamine to aid in the dissolution of the resulting polyamide.
-
Cool the solution to 0-5°C using an ice bath.
-
-
Polycondensation:
-
Add solid 3,6-dichlorophthaloyl chloride to the stirred diamine solution in small portions over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The solution will become highly viscous.
-
-
Polymer Isolation:
-
Pour the viscous polymer solution into a large volume of methanol in a blender to precipitate the polyamide.
-
Collect the fibrous polymer by filtration and wash it extensively with methanol and then water.
-
Dry the polyamide in a vacuum oven at 100-120°C until a constant weight is achieved.
-
Protocol 3: Synthesis of an Aromatic Polyimide via a Two-Step Method
This protocol describes the synthesis of a polyimide from 3,6-dichlorophthalic anhydride and an aromatic diamine, proceeding through a poly(amic acid) intermediate.
Materials:
-
3,6-Dichlorophthalic anhydride
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc))
-
Acetic anhydride (for chemical imidization)
-
Pyridine (for chemical imidization)
-
Methanol (for precipitation)
Procedure:
Step 1: Poly(amic acid) Formation
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve the aromatic diamine in DMAc at room temperature.
-
Once the diamine has completely dissolved, add 3,6-dichlorophthalic anhydride as a solid in one portion.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 8-12 hours. The solution will gradually become viscous as the poly(amic acid) forms.
Step 2: Imidization (Thermal or Chemical)
-
Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the glass plate in an oven and heat it in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect cyclodehydration to the polyimide.
-
Cool the plate to room temperature and immerse it in water to detach the polyimide film.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer).
-
Stir the mixture at room temperature for 12 hours. The polyimide will precipitate from the solution.
-
Filter the precipitated polyimide, wash it thoroughly with methanol, and dry it in a vacuum oven at 150°C.
-
Visualizations of Experimental Workflows
Caption: Workflow for Aromatic Polyester Synthesis.
Caption: Workflow for Aromatic Polyamide Synthesis.
Caption: Two-Step Workflow for Aromatic Polyimide Synthesis.
Synthesis of Dichloro-Substituted Quinones from 3,6-Dichlorophthalic Anhydride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of dichloro-substituted quinones, specifically 1,4-dichloro-2-methylanthraquinone, starting from 3,6-dichlorophthalic anhydride. The synthesis is a two-step process involving an initial Friedel-Crafts acylation followed by an acid-catalyzed intramolecular cyclization. This class of compounds is of interest in medicinal chemistry and materials science due to the potential for further functionalization and the biological and electronic properties associated with the quinone scaffold.
I. Overview of the Synthetic Pathway
The synthesis of 1,4-dichloro-2-methylanthraquinone from 3,6-dichlorophthalic anhydride and toluene proceeds in two key stages:
-
Friedel-Crafts Acylation: 3,6-Dichlorophthalic anhydride reacts with toluene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to form 2-(4-methylbenzoyl)-3,6-dichlorobenzoic acid. This reaction is an electrophilic aromatic substitution where the acylium ion, generated from the anhydride and Lewis acid, attacks the electron-rich toluene ring. The substitution occurs predominantly at the para position of the methyl group due to steric hindrance and electronic effects.
-
Intramolecular Cyclization (Ring Closure): The intermediate, 2-(4-methylbenzoyl)-3,6-dichlorobenzoic acid, undergoes an intramolecular cyclization upon heating in the presence of a strong acid, typically concentrated sulfuric acid. This reaction forms the tricyclic anthraquinone ring system, yielding the final product, 1,4-dichloro-2-methylanthraquinone.
II. Experimental Data
The following table summarizes the key reactants and expected products with their relevant physical and chemical properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 3,6-Dichlorophthalic Anhydride | C₈H₂Cl₂O₃ | 217.01 | White solid | 191-194 |
| Toluene | C₇H₈ | 92.14 | Colorless liquid | -95 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | White/pale yellow solid | 192.6 (sublimes) |
| 2-(4-methylbenzoyl)-3,6-dichlorobenzoic acid | C₁₅H₁₀Cl₂O₃ | 325.15 | Off-white solid | (Predicted) 170-180 |
| 1,4-dichloro-2-methylanthraquinone | C₁₅H₈Cl₂O₂ | 307.13 | Yellow solid | ~185-188 |
Note: The yield of each step is highly dependent on reaction conditions and purification efficiency. The provided yields are estimates based on similar reactions.
III. Detailed Experimental Protocols
A. Materials and Reagents
-
3,6-Dichlorophthalic anhydride (98% purity)
-
Toluene (anhydrous)
-
Aluminum chloride (anhydrous, ≥99%)
-
Concentrated sulfuric acid (95-98%)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated and 5 M solution)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
-
Ice
B. Protocol 1: Friedel-Crafts Acylation for the Synthesis of 2-(4-methylbenzoyl)-3,6-dichlorobenzoic acid
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add 3,6-dichlorophthalic anhydride (10.85 g, 0.05 mol) and anhydrous dichloromethane (100 mL).
-
Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. To the stirred suspension, slowly and portion-wise add anhydrous aluminum chloride (14.67 g, 0.11 mol). The addition should be done carefully to control the initial exotherm.
-
Reactant Addition: Once the aluminum chloride has been added, add anhydrous toluene (5.53 mL, 0.052 mol) dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture back to 0-5 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding crushed ice (approx. 100 g) followed by the dropwise addition of concentrated hydrochloric acid (20 mL) to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 5 M HCl (2 x 50 mL), followed by water (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-(4-methylbenzoyl)-3,6-dichlorobenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) to yield an off-white solid.
-
C. Protocol 2: Intramolecular Cyclization for the Synthesis of 1,4-dichloro-2-methylanthraquinone
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dried 2-(4-methylbenzoyl)-3,6-dichlorobenzoic acid (8.13 g, 0.025 mol).
-
Acid Addition: Carefully add concentrated sulfuric acid (40 mL) to the flask with stirring.
-
Reaction: Heat the reaction mixture in an oil bath to 110-120 °C and maintain this temperature for 2-3 hours. The color of the solution will darken. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture onto a mixture of crushed ice and water (approx. 200 g) with vigorous stirring.
-
A yellow precipitate of the crude 1,4-dichloro-2-methylanthraquinone will form.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water until the washings are neutral to pH paper.
-
-
Purification:
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
The crude 1,4-dichloro-2-methylanthraquinone can be purified by recrystallization from a suitable solvent such as acetic acid or ethanol to afford a yellow crystalline solid.
-
IV. Visualization of the Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of 1,4-dichloro-2-methylanthraquinone from 3,6-dichlorophthalic anhydride.
Caption: Workflow for the synthesis of 1,4-dichloro-2-methylanthraquinone.
V. Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.
-
Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane and toluene are volatile and flammable organic solvents. Avoid inhalation and contact with skin.
-
The Friedel-Crafts reaction produces HCl gas, which is corrosive and toxic. Ensure the gas trap is functioning correctly.
VI. Characterization
The synthesized intermediate and final product should be characterized using standard analytical techniques to confirm their identity and purity. Recommended methods include:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
-
Melting Point Analysis: To determine the melting point of the products and compare it with literature values.
-
Spectroscopic Methods:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, C-Cl, O-H).
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Application Notes and Protocols for the Purity Assessment of 3,6-Dichlorophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the analytical methods for assessing the purity of 3,6-Dichlorophthalic acid, a key intermediate in pharmaceutical and chemical synthesis. The following sections provide detailed methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration, enabling accurate quantification and impurity profiling.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
HPLC is a primary technique for assessing the purity of this compound and identifying potential organic impurities. A reversed-phase method is employed to separate the analyte from related substances.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound and quantify related impurities using a stability-indicating HPLC method.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode-Array Detector (DAD) or UV-Vis Detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
Procedure:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1000 µg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 1000 µg/mL in the same diluent as the standard.
-
Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of this compound by the area normalization method, and quantify impurities using a calibrated external standard method.
Data Presentation: HPLC Method Validation Summary
The following table summarizes typical performance characteristics of a validated HPLC method for this compound.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Specificity | No interference from blank and known impurities |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in this compound. Due to the low volatility of the acid, a derivatization step is necessary.
Experimental Protocol: GC-MS with Derivatization
Objective: To identify and quantify volatile and semi-volatile impurities in this compound after derivatization.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector
-
Autosampler
-
Data acquisition and processing software
Derivatization (Methylation with Diazomethane):
-
Caution: Diazomethane is toxic and explosive. This procedure should be performed in a well-ventilated fume hood by trained personnel.
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol/diethyl ether).
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 10-15 minutes.
-
Quench the excess diazomethane by adding a few drops of acetic acid.
-
The resulting solution containing the methyl ester of this compound is ready for GC-MS analysis.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Data Presentation: GC-MS Method Performance
| Parameter | Typical Performance |
| LOD | 0.1 ppm (for a specific impurity) |
| LOQ | 0.5 ppm (for a specific impurity) |
| Precision (% RSD) | < 10% at the LOQ level |
Logical Relationship: GC-MS Derivatization and Analysis
Caption: Derivatization and analysis logic for GC-MS of this compound.
Potentiometric Titration for Assay
Potentiometric titration is a robust and accurate method for determining the overall purity (assay) of this compound by quantifying its acidic functional groups.
Experimental Protocol: Potentiometric Titration
Objective: To determine the assay of this compound by potentiometric titration.
Instrumentation:
-
Automatic potentiometric titrator
-
pH electrode
-
Analytical balance
Reagents:
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
Ethanol or a suitable solvent mixture
-
Potassium hydrogen phthalate (KHP) for standardization of NaOH
Procedure:
-
Standardization of 0.1 M NaOH: Accurately weigh a suitable amount of dried KHP and dissolve it in deionized water. Titrate with the 0.1 M NaOH solution to the equivalence point using the potentiometric titrator. Calculate the exact molarity of the NaOH solution.
-
Sample Analysis: Accurately weigh approximately 200-300 mg of the this compound sample and dissolve it in a suitable solvent (e.g., 50 mL of neutralized ethanol).
-
Immerse the pH electrode in the sample solution and titrate with the standardized 0.1 M NaOH.
-
Record the volume of NaOH consumed at the equivalence points. This compound has two carboxylic acid groups, so two equivalence points may be observed.
-
Calculation: Calculate the percentage purity of this compound based on the volume of titrant consumed, its molarity, and the sample weight.
Data Presentation: Titration Assay Results
| Parameter | Typical Result |
| Assay (% w/w) | 98.5 - 101.5% |
| Precision (% RSD) | < 0.5% |
Experimental Workflow: Potentiometric Titration
Caption: Workflow for the assay of this compound by potentiometric titration.
Application Notes and Protocols: ¹H and ¹³C NMR Spectroscopy of 3,6-Dichlorophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,6-Dichlorophthalic acid. The provided data is based on established principles of NMR spectroscopy and predicted chemical shifts.
Introduction
This compound is a halogenated aromatic dicarboxylic acid. Its structure and purity are crucial for its application in chemical synthesis and drug development. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This document outlines the methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound and provides predicted spectral data for reference.
Predicted NMR Data
Due to the limited availability of experimentally derived public data, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and typical chemical shift ranges for aromatic carboxylic acids. The numbering convention used for the assignments is shown in Figure 1.

Figure 1. Chemical structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-4, H-5 | 7.5 - 7.8 | Doublet | The two aromatic protons are chemically equivalent and appear as a doublet due to coupling with each other. |
| -COOH | 10 - 13 | Broad Singlet | The chemical shift of carboxylic acid protons is concentration and solvent dependent and often appears as a broad signal.[1][2] This signal will disappear upon the addition of D₂O.[2][3] |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1, C-2 | 133 - 136 | Quaternary carbons attached to the carboxylic acid groups. |
| C-3, C-6 | 130 - 133 | Quaternary carbons attached to the chlorine atoms. |
| C-4, C-5 | 128 - 131 | Aromatic CH carbons. |
| -COOH | 165 - 170 | Carboxylic acid carbonyl carbons. The chemical shift for carboxylic acid carbons typically appears in this range.[3][4] |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of a sample of this compound for NMR analysis and the setup of the NMR spectrometer.
I. Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which this compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids.[5] Other potential solvents include deuterated methanol (CD₃OD) or a mixture of CDCl₃ with a few drops of DMSO-d₆ to aid solubility.
-
Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[6]
-
Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6][7]
-
Mixing : Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtration : To remove any particulate matter which can degrade the quality of the NMR spectrum, filter the solution.[8] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
-
Tube Capping and Labeling : Cap the NMR tube securely and label it clearly with the sample identification.
II. NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
A. ¹H NMR Acquisition Parameters
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard single pulse (e.g., zg30) |
| Spectral Width | 16 ppm |
| Acquisition Time | ~2-3 seconds |
| Relaxation Delay | 1-2 seconds |
| Number of Scans | 8-16 |
| Temperature | 298 K |
B. ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | Proton-decoupled single pulse (e.g., zgpg30) |
| Spectral Width | 240 ppm |
| Acquisition Time | ~1-2 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 1024 or more (as needed for signal-to-noise) |
| Temperature | 298 K |
III. Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Apply a baseline correction to ensure a flat baseline.
-
Referencing : Calibrate the chemical shift scale. For samples in DMSO-d₆, the residual solvent peak at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C can be used as an internal reference. If an internal standard such as tetramethylsilane (TMS) is used, reference the spectrum to its signal at 0 ppm.[9]
-
Integration and Peak Picking : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process from sample preparation to final data analysis.
References
- 1. spectrabase.com [spectrabase.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. compoundchem.com [compoundchem.com]
- 5. edocs.tib.eu [edocs.tib.eu]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
GC-MS Analysis of 3,6-Dichlorophthalic Acid and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 3,6-Dichlorophthalic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and polar nature of the parent acid, derivatization is a mandatory step for successful GC-MS analysis. The primary methods discussed are esterification (specifically methylation) and silylation.
Principle of Analysis
Direct GC-MS analysis of this compound is challenging due to its high polarity and low volatility, which can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet. To overcome these limitations, a derivatization step is employed to convert the polar carboxylic acid functional groups into less polar and more volatile esters or silyl derivatives. This chemical modification makes the analyte amenable to gas chromatographic separation and subsequent mass spectrometric detection.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The following is a general guideline that can be adapted based on the specific sample matrix.
-
Sample Dissolution: Accurately weigh a known amount of the sample and dissolve it in a suitable volatile organic solvent such as methanol, acetone, or dichloromethane. The final concentration should be approximately 0.1 to 1 mg/mL.
-
Filtration/Centrifugation: To prevent blockage of the GC inlet and column contamination, remove any particulate matter by filtering the sample through a 0.22 µm syringe filter or by centrifugation.
-
Internal Standard Addition: For quantitative analysis, add a known concentration of a suitable internal standard to the sample. The internal standard should be a compound with similar chemical properties to the analyte but not present in the sample.
Derivatization Protocols
Caution: Diazomethane is toxic, explosive, and a potent carcinogen. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of Diazomethane: Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®) following established and validated laboratory safety procedures.
-
Derivatization Reaction: To the prepared sample solution in methanol, add the ethereal diazomethane solution dropwise until a faint yellow color persists, which indicates a slight excess of diazomethane.
-
Reaction Quenching: Allow the reaction to proceed for 10-15 minutes at room temperature. Gently bubble nitrogen gas through the solution to remove any excess diazomethane.
-
Sample Concentration: If necessary, concentrate the derivatized sample under a gentle stream of nitrogen to the desired final volume before GC-MS analysis.
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used and effective silylating reagent for compounds containing active hydrogens.
-
Solvent Evaporation: Evaporate the solvent from the prepared sample solution to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry as moisture will react with the silylation reagent.
-
Derivatization Reaction: Add a suitable volume of a silylation reagent mixture, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst, and an appropriate solvent (e.g., pyridine or acetonitrile).
-
Heating: Tightly cap the reaction vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 (Full Scan) |
| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Quantitative Data
The following table provides representative quantitative data for the GC-MS analysis of derivatized this compound. Please note that these are illustrative values, and actual results will vary depending on the specific experimental conditions, instrumentation, and sample matrix.[1][2][3][4][5][6][7][8][9][10]
| Derivative | Expected Retention Time (min) | Characteristic Ions (m/z) for SIM | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Dimethyl 3,6-dichlorophthalate | 15 - 20 | 262 (M+), 231, 203, 175 | 0.1 - 1 ng/mL | 0.3 - 3 ng/mL |
| Bis(trimethylsilyl) 3,6-dichlorophthalate | 18 - 23 | 378 (M+), 363, 285, 73 | 0.5 - 5 ng/mL | 1.5 - 15 ng/mL |
Visualizations
Experimental Workflow
References
- 1. Sensitive gas chromatographic-mass spectrometric method for the determination of phthalate esters, alkylphenols, bisphenol A and their chlorinated derivatives in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 8. shimadzu.com [shimadzu.com]
- 9. gcms.cz [gcms.cz]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Separation of Dichlorophthalic Acid Isomers
AN-HPLC-028
Introduction
Dichlorophthalic acids are important chemical intermediates used in the synthesis of polymers, dyes, and pharmaceuticals. The precise isomeric composition of these intermediates is critical as it can significantly influence the properties and purity of the final product. Due to their structural similarity, the separation and quantification of dichlorophthalic acid isomers (e.g., 3,4-, 3,5-, 3,6-, and 4,5-dichlorophthalic acid) present a significant analytical challenge. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of these key isomers. The method utilizes a standard C18 stationary phase with a gradient elution of acidified water and acetonitrile, ensuring excellent resolution and peak shape suitable for quality control and research environments.
Experimental Protocol
This section provides a detailed protocol for the separation of dichlorophthalic acid isomers using HPLC with UV detection.
1. Materials and Reagents
-
Dichlorophthalic Acid Isomer Standards (e.g., 3,4-, 3,5-, 3,6-, 4,5-) (≥98% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (H₃PO₄, ≥85%, HPLC Grade)
-
Methanol (HPLC Grade, for cleaning)
2. Equipment
-
HPLC system equipped with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator for mobile phase degassing
-
Syringe filters (0.45 µm, PTFE or nylon)
3. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water.
-
Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.
-
Mix thoroughly. The resulting pH should be approximately 2.1.
-
Degas the solution for 15 minutes using a sonicator or vacuum filtration.
-
-
Mobile Phase B (Organic): Acetonitrile.
4. Standard Solution Preparation
-
Individual Stock Standards (1000 µg/mL):
-
Accurately weigh approximately 10 mg of each dichlorophthalic acid isomer into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
-
Mixed Working Standard (100 µg/mL):
-
Pipette 1.0 mL of each individual stock standard into a 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 mixture of Acetonitrile and Water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
5. HPLC Instrument Parameters The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
6. System Suitability Before sample analysis, inject the mixed working standard five times. The system is deemed ready for analysis if the following criteria are met:
-
Peak Asymmetry (Tailing Factor): ≤ 1.5 for all isomer peaks.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for all isomer peaks.
-
Resolution (Rs): ≥ 1.5 between all adjacent isomer peaks.
Results and Data Presentation
The proposed HPLC method provides a baseline separation of four common dichlorophthalic acid isomers. The acidic mobile phase ensures that the carboxyl groups are protonated, leading to enhanced retention and symmetrical peak shapes on the C18 column. The gradient elution allows for the resolution of these closely related structures within a 20-minute run time.
Table 1: Chromatographic Performance Data (Illustrative) Note: The following data is hypothetical and serves to illustrate the expected performance of the method.
| Analyte (Isomer) | Retention Time (t_R) (min) | Resolution (R_s) | Asymmetry (A_s) |
| 3,6-Dichlorophthalic Acid | 8.5 | - | 1.1 |
| 3,4-Dichlorophthalic Acid | 9.8 | 2.1 | 1.2 |
| 4,5-Dichlorophthalic Acid | 11.2 | 2.3 | 1.1 |
| 3,5-Dichlorophthalic Acid | 12.5 | 1.9 | 1.2 |
Diagrams
Caption: Experimental workflow for HPLC separation of dichlorophthalic acid isomers.
Conclusion
This application note presents a straightforward and effective RP-HPLC method for the separation of dichlorophthalic acid isomers. By employing a standard C18 column and an acidified acetonitrile/water gradient, this protocol achieves excellent resolution and peak symmetry, making it highly suitable for routine quality control in industrial settings and for detailed analysis in research and development. The method is robust, reproducible, and utilizes common HPLC reagents and equipment, ensuring easy implementation in any analytical laboratory.
Application Notes and Protocols: Synthesis of Polyamides Using Dichlorinated Aromatic Diacids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamides are a class of high-performance polymers characterized by the presence of amide linkages (-CO-NH-) in the polymer backbone. They are renowned for their excellent thermal stability, mechanical strength, and chemical resistance. Aromatic polyamides, in particular, find applications in advanced materials and specialty fibers. The synthesis of polyamides typically involves the polycondensation of a dicarboxylic acid or its derivative (such as a diacid chloride) with a diamine.
While various aromatic dicarboxylic acids are utilized in polyamide synthesis, this document addresses the potential use of 3,6-Dichlorophthalic acid. It is important to note that extensive literature searches did not yield specific examples or detailed protocols for the synthesis of polyamides directly from this compound or its derivatives. This suggests that it is not a commonly used monomer for this purpose, potentially due to factors such as steric hindrance from the chlorine atoms positioned ortho to the carboxylic acid groups, which could impede polymerization.
Therefore, this document provides a generalized protocol for the synthesis of aromatic polyamides based on established methods for similar monomers, such as terephthaloyl chloride and isophthaloyl chloride. This can serve as a foundational methodology for researchers interested in exploring the use of this compound or other substituted diacids in polyamide synthesis.
General Principles of Aromatic Polyamide Synthesis
The most common laboratory method for preparing aromatic polyamides is the low-temperature solution polycondensation of an aromatic diacid chloride with an aromatic diamine.[1] This method is favored because it proceeds at low temperatures, minimizing side reactions, and allows for the formation of high molecular weight polymers.[2]
The general reaction is as follows:
Caption: Figure 1: General synthesis of a polyamide.
Experimental Protocol: Low-Temperature Solution Polycondensation
This protocol is a generalized procedure and may require optimization for specific monomers.
Materials:
-
Aromatic diacid chloride (e.g., 3,6-Dichlorophthaloyl chloride, if available and suitable)
-
Aromatic diamine (e.g., m-phenylenediamine, p-phenylenediamine)
-
Anhydrous aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))
-
Acid scavenger (e.g., pyridine, triethylamine) - optional, as the solvent can sometimes act as the scavenger.
-
Inert gas (e.g., Nitrogen, Argon)
-
Precipitating solvent (e.g., methanol, ethanol, water)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Inert gas inlet and outlet
-
Dropping funnel
-
Low-temperature bath (e.g., ice-water bath)
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Diamine Solution Preparation: In a three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve a stoichiometric amount of the aromatic diamine in the anhydrous aprotic polar solvent under a continuous stream of inert gas.
-
Cooling: Cool the diamine solution to 0-5 °C using a low-temperature bath.
-
Diacid Chloride Addition: Dissolve a stoichiometric equivalent of the aromatic diacid chloride in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirring diamine solution over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 5 °C.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at a low temperature for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will typically increase as the polymerization proceeds.
-
Precipitation: Pour the viscous polymer solution into a vigorously stirred non-solvent (e.g., methanol or water) to precipitate the polyamide.
-
Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with the precipitating solvent to remove any unreacted monomers, oligomers, and residual solvent. Further washing with hot water or ethanol may be necessary to remove any salts formed (e.g., pyridine hydrochloride).
-
Drying: Dry the purified polyamide in a vacuum oven at 80-120 °C until a constant weight is achieved.
Characterization of the Resulting Polyamide
The synthesized polyamide should be characterized to determine its structure, molecular weight, and properties.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the amide linkage (N-H and C=O stretching bands) and disappearance of the acid chloride and amine functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the polymer structure and confirmation of monomer incorporation. |
| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer, including the decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) and melting temperature (Tm), if applicable. |
| Inherent Viscosity | An indication of the polymer's molecular weight. |
Workflow for Polyamide Synthesis and Characterization
Caption: Figure 2: Workflow for polyamide synthesis.
Concluding Remarks
The synthesis of novel polyamides is a dynamic area of research with the potential for creating materials with tailored properties for various applications. While the direct use of this compound in polyamide synthesis is not well-documented, the general protocols provided herein offer a starting point for exploring its reactivity and the properties of the resulting polymers. Researchers should proceed with caution, as the specific reactivity of this compound may necessitate significant modifications to the presented methodology. Careful characterization of the synthesized polymers will be crucial in determining the success of the polymerization and the potential utility of these materials.
References
Applications of 3,6-Dichlorophthalic Acid in Dye Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichlorophthalic acid and its anhydride are versatile precursors in the synthesis of a variety of dye molecules, particularly xanthene dyes such as fluoresceins and rhodamines. The presence of chlorine atoms on the phthalic acid backbone significantly influences the photophysical properties of the resulting dyes, often leading to enhanced fluorescence quantum yields and altered absorption and emission spectra compared to their non-halogenated counterparts. These unique characteristics make dichlorinated dyes valuable tools in various scientific disciplines, including biomedical imaging, fluorescence microscopy, and as fluorescent labels for biomolecules.
This document provides detailed application notes on the synthesis of dichlorinated fluorescein and rhodamine analogues from 3,6-dichlorophthalic anhydride, complete with experimental protocols and a summary of their quantitative data.
Application Notes: Synthesis of Dichlorinated Xanthene Dyes
The primary application of this compound in dye synthesis is its use in the form of 3,6-dichlorophthalic anhydride for the preparation of xanthene dyes. The general synthetic route involves a Friedel-Crafts acylation reaction, where the anhydride is condensed with a substituted phenol or aminophenol in the presence of a Lewis acid catalyst.
Dichlorinated Fluorescein Analogues
The condensation of 3,6-dichlorophthalic anhydride with resorcinol or its derivatives yields 2',7'-dichlorofluorescein analogues. The chlorine substitutions at the 4 and 7 positions of the resulting dye can enhance its spectral properties and photostability. These dyes are crucial in various biological applications, including as fluorescent probes for measuring reactive oxygen species and as labels for DNA sequencing.
Dichlorinated Rhodamine Dyes
Similarly, reacting 3,6-dichlorophthalic anhydride with m-aminophenols, such as N,N-dimethyl-3-aminophenol, leads to the formation of 4,7-dichlororhodamine dyes. These dyes are known for their bright fluorescence and are widely used in biological imaging and as tracer dyes. The specific N-alkyl or N-aryl substituents on the aminophenol can be varied to fine-tune the solubility and spectral properties of the final rhodamine dye.
Quantitative Data Summary
The following table summarizes the available quantitative data for representative dyes synthesized from this compound derivatives.
| Dye Name | Precursors | Yield (%) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Solvent |
| 2',7'-Dichlorofluorescein | 3,6-Dichlorophthalic anhydride, Resorcinol | 88 | ~503 | ~523 | Varies |
| 4',5'-Dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein (JOE) | Isovanillin derivative | 40 (overall) | Not specified | Not specified | Not specified |
Note: Spectroscopic properties of dyes are highly dependent on the solvent and pH of the medium.
Experimental Protocols
Protocol 1: Synthesis of 2',7'-Dichlorofluorescein
This protocol describes the synthesis of 2',7'-dichlorofluorescein via the condensation of 3,6-dichlorophthalic anhydride with resorcinol.
Materials:
-
3,6-Dichlorophthalic anhydride
-
Resorcinol
-
Anhydrous zinc chloride (ZnCl₂) or Methanesulfonic acid
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Methanol for recrystallization
Procedure:
-
In a round-bottom flask, combine 3,6-dichlorophthalic anhydride (1.0 equivalent) and resorcinol (2.1 equivalents).
-
Add a catalytic amount of anhydrous zinc chloride (approx. 0.5 equivalents) or use methanesulfonic acid as both catalyst and solvent.
-
Heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the crude product in 1 M NaOH solution.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add 1 M HCl to the filtrate with constant stirring to precipitate the 2',7'-dichlorofluorescein.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.
-
Purify the product by recrystallization from methanol to obtain the final product.[1]
Characterization:
The structure and purity of the synthesized 2',7'-dichlorofluorescein should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis and Fluorescence Spectroscopy.
Protocol 2: General Synthesis of 4,7-Dichlororhodamine Dyes
This protocol outlines the general procedure for the synthesis of 4,7-dichlororhodamine dyes by condensing 3,6-dichlorophthalic anhydride with an N,N-dialkyl-3-aminophenol.
Materials:
-
3,6-Dichlorophthalic anhydride
-
N,N-Dialkyl-3-aminophenol (e.g., N,N-dimethyl-3-aminophenol)
-
Polyphosphoric acid (PPA) or another strong acid catalyst
Procedure:
-
Combine 3,6-dichlorophthalic anhydride and the N,N-dialkyl-3-aminophenol (2 equivalents) in a reaction vessel.
-
Add a strong acid catalyst, such as polyphosphoric acid.
-
Heat the reaction mixture to facilitate the condensation and cyclization reaction. The reaction temperature and time will depend on the specific reactants and catalyst used.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude dye. This typically involves pouring the mixture into water or an ice-water mixture to precipitate the product.
-
The crude product is then collected by filtration and purified, for example, by column chromatography on silica gel.
Characterization:
The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, UV-Vis, and Fluorescence) to confirm its identity and purity.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Selective Dechlorination of Tetrachlorophthalic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective dechlorination of tetrachlorophthalic anhydride.
Troubleshooting Guide
This guide addresses common issues encountered during the selective dechlorination of tetrachlorophthalic anhydride to yield trichlorophthalic anhydride.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Material | Inactive Catalyst: The catalyst may be poisoned, oxidized, or improperly activated. | • Ensure the use of fresh, high-quality catalyst. • If using a palladium on carbon (Pd/C) catalyst, consider a pre-reduction step under a hydrogen atmosphere before adding the substrate. • Check for potential catalyst poisons in the solvent or glassware, such as sulfur or thiol compounds. |
| Insufficient Hydrogen: The hydrogen source (e.g., H₂ gas, transfer hydrogenation reagent) may be depleted or not reaching the reaction mixture effectively. | • Verify the pressure and flow rate of H₂ gas. • Ensure proper agitation to facilitate gas-liquid mass transfer. • If using a hydrogen donor like formic acid or ammonium formate, ensure the correct stoichiometry is used. | |
| Incorrect Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction. | • Gradually increase the reaction temperature in 5-10°C increments, while monitoring the reaction progress. Be aware that higher temperatures may reduce selectivity. | |
| Poor Selectivity (Over-dechlorination to di- or mono-chlorinated products) | High Catalyst Loading: An excessive amount of catalyst can lead to rapid, uncontrolled dechlorination. | • Reduce the catalyst loading (e.g., weight percent of catalyst to substrate). |
| High Hydrogen Pressure: Elevated H₂ pressure can increase the rate of subsequent dechlorination steps. | • Lower the hydrogen pressure. For reactions sensitive to over-reduction, operating at or slightly above atmospheric pressure may be beneficial. | |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long will naturally lead to the formation of more dechlorinated products. | • Monitor the reaction progress closely using techniques like TLC, GC-MS, or HPLC. Quench the reaction once the desired level of conversion to the trichlorinated product is achieved. | |
| Inconsistent Results/Poor Reproducibility | Variable Catalyst Activity: Different batches of catalyst can have varying activity levels. | • Characterize and test each new batch of catalyst. • Whenever possible, use a single large batch of catalyst for a series of related experiments. |
| Presence of Water or Oxygen: Trace amounts of water or oxygen can affect the catalyst's performance and the reaction pathway. | • Use anhydrous solvents and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) before the introduction of hydrogen. | |
| Difficulty in Product Isolation and Purification | Complex Product Mixture: Poor selectivity leads to a mixture of starting material and various dechlorinated products that can be difficult to separate. | • Optimize the reaction conditions for selectivity (see above). • Employ chromatographic techniques such as column chromatography or preparative HPLC for purification. |
| Catalyst Fines in Product: Fine catalyst particles may pass through filtration, contaminating the final product. | • Use a fine-pore filter medium, such as celite or a membrane filter, for catalyst removal. • Centrifugation followed by decantation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the selective dechlorination of tetrachlorophthalic anhydride?
A1: Catalytic hydrodechlorination is a widely employed method. This typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally performed in an organic solvent under controlled temperature and pressure.
Q2: How can I monitor the progress of the dechlorination reaction?
A2: The reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques like:
-
Thin-Layer Chromatography (TLC): For a quick qualitative assessment of the disappearance of the starting material and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the starting material, the desired trichlorinated product, and any over-dechlorinated byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.[1]
Q3: What are the key factors influencing the selectivity of the dechlorination?
A3: The key factors are:
-
Catalyst Choice and Loading: The type of catalyst and its concentration are critical.
-
Hydrogen Source and Pressure: The nature of the hydrogen donor and the partial pressure of hydrogen gas can significantly impact the reaction rate and selectivity.[2]
-
Solvent: The choice of solvent can influence the solubility of the substrate and the catalyst's activity.[3]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times generally favor more extensive dechlorination.
Q4: My reaction has stalled. What should I do?
A4: A stalled reaction could be due to catalyst deactivation or depletion of the hydrogen source.
-
Check Hydrogen Source: Ensure that your hydrogen source is not depleted.
-
Add More Catalyst: If the hydrogen source is sufficient, your catalyst may have become inactive. Carefully add a fresh portion of the catalyst to the reaction mixture.
-
Filter and Restart: In some cases, it may be necessary to filter off the old catalyst and add a fresh batch to the filtrate to restart the reaction.
Experimental Protocols
Protocol 1: Catalytic Hydrodechlorination using H₂ Gas
This protocol describes a general procedure for the selective hydrodechlorination of tetrachlorophthalic anhydride using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
Tetrachlorophthalic anhydride
-
10% Palladium on carbon (Pd/C)
-
Anhydrous solvent (e.g., ethyl acetate, methanol, or a mixture)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenator or a similar hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel, dissolve tetrachlorophthalic anhydride (1.0 eq) in the chosen anhydrous solvent.
-
Add 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate).
-
Seal the vessel and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25-60°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS or HPLC.
-
Once the desired conversion is achieved, stop the reaction, cool to room temperature, and carefully vent the excess hydrogen gas.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired trichlorophthalic anhydride.
Data Presentation
Effective optimization of the selective dechlorination reaction requires systematic variation of parameters. The following table illustrates how such data could be presented.
Table 1: Illustrative Data for Optimization of Selective Dechlorination
| Entry | Catalyst (mol %) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Trichlorophthalic Anhydride (%) |
| 1 | 1% Pd/C | 1 | 25 | 6 | 45 | 95 |
| 2 | 1% Pd/C | 3 | 25 | 6 | 75 | 88 |
| 3 | 1% Pd/C | 1 | 40 | 6 | 80 | 85 |
| 4 | 2.5% Pd/C | 1 | 25 | 6 | 90 | 82 |
| 5 | 1% Pd/C | 1 | 25 | 12 | 85 | 70 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for catalytic hydrodechlorination.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common reaction issues.
References
Identification of byproducts in 3,6-Dichlorophthalic acid synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-dichlorophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common laboratory-scale synthesis involves the selective dechlorination of tetrachlorophthalic anhydride. This method is often preferred over direct chlorination of phthalic anhydride, which can lead to a complex mixture of chlorinated products that are difficult to separate.[1] The dechlorination is typically achieved using a reducing agent in a basic aqueous solution.
Q2: What are the expected byproducts in the synthesis of this compound via dechlorination?
The primary byproducts are typically other chlorinated phthalic acids resulting from incomplete or excessive dechlorination. The reaction proceeds in a stepwise manner, and controlling the reaction conditions is crucial to maximize the yield of the desired 3,6-dichloro isomer.
Potential Byproducts Include:
-
Tetrachlorophthalic acid: Unreacted starting material.
-
Trichlorophthalic acids: Resulting from incomplete dechlorination.
-
Monochlorophthalic acids: Resulting from over-dechlorination.
-
Phthalic acid: The fully dechlorinated product.
Q3: What analytical techniques are suitable for monitoring the reaction and identifying byproducts?
A combination of chromatographic and spectroscopic methods is recommended for effective reaction monitoring and byproduct identification.
-
High-Performance Liquid Chromatography (HPLC): An effective technique for separating the various chlorinated phthalic acid isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., esterification), GC-MS can be used to identify and quantify the different chlorinated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the main product and isolated byproducts.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound and Presence of Multiple Chlorinated Byproducts
Possible Causes:
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and selectivity of the dechlorination process.
-
Incorrect Stoichiometry of Reducing Agent: An insufficient amount of the reducing agent will lead to incomplete dechlorination, while a large excess may promote the formation of over-dechlorinated products.
-
Reaction Time: Inadequate or excessive reaction times can lead to a mixture of products.
Suggested Solutions:
| Parameter | Troubleshooting Action |
| Temperature | Optimize the reaction temperature. A typical range for similar dechlorination reactions is 60-100°C.[1] Lower temperatures may require longer reaction times, while higher temperatures can lead to over-reduction. |
| Reducing Agent | Carefully control the stoichiometry of the reducing agent (e.g., zinc dust). Perform small-scale trial reactions to determine the optimal molar ratio. |
| Reaction Time | Monitor the reaction progress using HPLC or TLC at regular intervals to determine the point of maximum yield for this compound before significant over-reduction occurs. |
| pH of the Medium | Maintain a stable basic pH during the reaction, as it influences the reactivity of the substrate and the reducing agent. |
Problem 2: Difficulty in Isolating Pure this compound from the Reaction Mixture
Possible Cause:
-
The presence of multiple, structurally similar chlorinated phthalic acid isomers makes separation by simple crystallization challenging.
Suggested Solutions:
-
Fractional Crystallization: This can be attempted with various solvent systems, but may not be highly effective due to the similar properties of the isomers.
-
Column Chromatography: Preparative HPLC or silica gel column chromatography (after conversion to esters) can be employed for effective separation of the different chlorinated phthalic acids.
-
Selective Precipitation: Carefully adjusting the pH of the aqueous solution after the reaction may allow for the selective precipitation of different phthalic acid isomers, as their pKa values will vary slightly.
Experimental Protocol: Synthesis of this compound via Dechlorination of Tetrachlorophthalic Anhydride
This protocol is a representative procedure based on similar reactions found in the literature.[1] Researchers should optimize the conditions for their specific setup.
Materials:
-
Tetrachlorophthalic anhydride
-
Zinc dust
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 15% (w/v) aqueous solution of sodium hydroxide.
-
To this solution, add tetrachlorophthalic anhydride and zinc dust. A typical molar ratio of tetrachlorophthalic anhydride to zinc might be in the range of 1:2 to 1:4, but this should be optimized.
-
Heat the reaction mixture to 65-75°C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by HPLC.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Filter the mixture to remove excess zinc and other insoluble materials. Wash the filter cake with a small amount of water.
-
Transfer the filtrate to a separatory funnel and extract with an organic solvent like dichloromethane to remove any non-acidic organic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1. This will precipitate the chlorinated phthalic acids.
-
Extract the precipitated acids into ethyl acetate.
-
Dry the ethyl acetate layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.
-
Purify the crude product using column chromatography or fractional crystallization to isolate this compound.
Data Presentation
Table 1: Representative Product Distribution in the Synthesis of this compound under Different Reaction Conditions (Hypothetical Data)
| Condition | Tetrachlorophthalic Acid (%) | Trichlorophthalic Acids (%) | This compound (%) | Monochlorophthalic Acids (%) | Phthalic Acid (%) |
| A | 30 | 45 | 20 | 5 | 0 |
| B | 5 | 15 | 70 | 8 | 2 |
| C | 0 | 5 | 40 | 40 | 15 |
Note: This table presents hypothetical data for illustrative purposes to show how reaction conditions can affect the product distribution. Actual results will vary.
Visualizations
Caption: Dechlorination pathway of tetrachlorophthalic acid.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of 3,6-Dichlorophthalic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3,6-Dichlorophthalic acid by recrystallization. It is intended for researchers, scientists, and professionals in drug development who are familiar with general laboratory techniques.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used: The solution is not supersaturated enough for crystallization to occur. - The cooling process was too rapid: Crystals did not have sufficient time to form. - The compound is highly soluble in the cold solvent. | - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] - Induce Crystallization: Scratch the inner surface of the flask with a glass rod just below the liquid surface to create nucleation sites. Add a seed crystal of pure this compound if available. - Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also slow the cooling rate.[2] - Re-evaluate Solvent Choice: If the compound remains soluble even at low temperatures, a different solvent or a solvent mixture may be necessary. |
| Oiling Out | - The melting point of the crude solid is lower than the boiling point of the solvent: The compound melts before it dissolves.[1] - High concentration of impurities: Impurities can lower the melting point of the mixture. | - Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool slowly.[2] - Change Solvent: Select a solvent with a lower boiling point. |
| Colored Crystals | - Presence of colored impurities in the crude sample. | - Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before the hot filtration step.[3] The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.[2] |
| Premature Crystallization During Hot Filtration | - The solution cools down in the funnel, causing the product to crystallize and clog the filter paper. | - Preheat the Funnel: Use a stemless funnel and preheat it with steam or by placing it in a warm oven before filtration. - Use Excess Hot Solvent: Add a small excess of hot solvent to the solution before filtration to ensure the compound remains dissolved. This excess solvent can be evaporated after filtration.[4] - Filter in Small Portions: Add the hot solution to the funnel in small batches to minimize cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of boiling solvent to completely dissolve the crude this compound.[5] Start by adding a small volume of the chosen solvent to your crude material and bring it to a boil. Continue adding small portions of the hot solvent until all the solid has just dissolved. Adding too much solvent will result in a lower yield.[6]
Q3: My crystals are very fine and difficult to filter. What can I do?
A3: The formation of very fine crystals, sometimes appearing as a powder, is often a result of rapid cooling which leads to precipitation rather than crystallization. To obtain larger crystals, allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.
Q4: How can I be sure my purified product is actually this compound and that it is pure?
A4: The purity of the recrystallized this compound can be assessed by its melting point. A sharp melting point close to the literature value indicates a high degree of purity. Impurities will typically cause the melting point to be lower and to occur over a broader range. Further characterization can be performed using techniques such as NMR spectroscopy.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and specific volumes may need to be optimized based on the purity of the starting material.
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different potential solvent (e.g., water, ethanol, methanol, acetic acid) to each test tube.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes. A good solvent will dissolve the compound completely at or near its boiling point.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate.
-
Continue adding the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, sand) or if activated charcoal was used to remove colored impurities, a hot filtration step is required.
-
Preheat a stemless funnel and a receiving Erlenmeyer flask.
-
Place a piece of fluted filter paper in the hot funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated receiving flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Continue to draw air through the funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. Compare it to the literature value for pure this compound.
-
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General experimental workflow for the purification of this compound.
References
Optimizing reaction yield for 3,6-Dichlorophthalic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the synthesis of 3,6-dichlorophthalic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly via the dechlorination of tetrachlorophthalic anhydride.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Inactive Zinc: The surface of the zinc dust may be oxidized. 3. Incorrect Stoichiometry: Insufficient amount of zinc or sodium hydroxide. 4. Low Quality Starting Material: Impurities in the tetrachlorophthalic anhydride. | 1. Increase the reaction temperature to the optimal range of 60-100°C and/or extend the reaction time. Monitor reaction progress using a suitable analytical method like TLC or HPLC.[1] 2. Activate the zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. 3. Ensure at least a stoichiometric amount of zinc is used, with a slight excess being preferable to account for potential side reactions.[1] Use a strongly basic solution, such as 15-20% aqueous sodium hydroxide.[1] 4. Verify the purity of the starting material before commencing the reaction. |
| Presence of Multiple Products/Side Reactions | 1. Over-reduction: If the reaction is left for too long or at too high a temperature, further dechlorination may occur, leading to monochlorophthalic acid or phthalic acid. 2. Incomplete Dechlorination: Formation of trichlorophthalic acid. 3. Hydrolysis of Starting Material: The tetrachlorophthalic anhydride may hydrolyze to tetrachlorophthalic acid without dechlorination. | 1. Optimize the reaction time and temperature. Monitor the reaction closely to stop it once the desired product is formed. 2. Ensure sufficient zinc and an adequate reaction time are provided. The removal of chlorine atoms is sequential.[1] 3. This is a competing reaction. Ensuring the zinc is active and the reaction conditions favor dechlorination will minimize this. |
| Difficulty in Product Isolation and Purification | 1. Emulsion during Extraction: The presence of finely divided zinc or other solids can lead to the formation of emulsions during the workup. 2. Co-precipitation of Impurities: Other chlorinated phthalic acids may co-precipitate with the desired product upon acidification. 3. Product is an oil or gummy solid: Presence of impurities. | 1. Filter the reaction mixture thoroughly to remove all solid zinc before extraction. If an emulsion still forms, try adding a small amount of a saturated salt solution (brine). 2. Fractional crystallization from a suitable solvent (e.g., water or an aqueous organic solvent mixture) can be employed to separate the different chlorinated species. 3. Recrystallization from water or another appropriate solvent should yield a crystalline product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: A prevalent method for synthesizing this compound is the selective dechlorination of tetrachlorophthalic anhydride. This process typically involves treating tetrachlorophthalic anhydride with zinc dust in a basic aqueous solution, such as sodium hydroxide.[1] The reaction selectively removes the chlorine atoms at the 4 and 5 positions to yield this compound after acidification.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time intervals, acidifying them, and analyzing the organic extract by Thin Layer Chromatography (TLC). The starting material, intermediate trichlorophthalic acid, and the final product will have different Rf values. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis.
Q3: What is the role of sodium hydroxide in this reaction?
A3: Sodium hydroxide serves two primary purposes. Firstly, it hydrolyzes the tetrachlorophthalic anhydride to the corresponding tetrachlorophthalate salt, which is more soluble in the aqueous reaction medium. Secondly, it provides the necessary basic conditions for the zinc-mediated dechlorination to occur.[1]
Q4: Can I use other reducing agents besides zinc?
A4: While zinc is commonly used for this type of dechlorination, other reducing agents could potentially be employed. However, the selectivity for the removal of the 4 and 5-position chlorine atoms might vary with different reducing agents. Zinc in a basic solution is a well-established method for this specific transformation.[1]
Q5: How do I purify the final product?
A5: After the reaction is complete, the excess zinc is filtered off. The aqueous solution is then acidified with a strong acid, such as hydrochloric acid, to a pH of about 1.0, which precipitates the this compound.[1] The crude product can then be collected by filtration and further purified by recrystallization from water or other suitable solvents.[1]
Experimental Protocol: Synthesis of this compound from Tetrachlorophthalic Anhydride
This protocol is a general guideline based on the dechlorination of related compounds. Optimization may be required to achieve the best results.
Materials:
-
Tetrachlorophthalic anhydride
-
Zinc dust (finely divided)
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 15% (w/v) aqueous solution of sodium hydroxide.
-
To this solution, add tetrachlorophthalic anhydride (1 equivalent) and finely divided zinc dust (2.5 equivalents).
-
Heat the mixture to 65°C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or HPLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove excess zinc and other solids. Wash the filter cake with a small amount of water.
-
Transfer the filtrate to a separatory funnel and wash with dichloromethane or ethyl acetate to remove any non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and carefully add concentrated hydrochloric acid dropwise with stirring until the pH reaches 1.0. A white precipitate of this compound should form.
-
Extract the precipitated acid into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
For further purification, recrystallize the crude product from hot water.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | Tetrachlorophthalic Anhydride | Tetrachlorophthalic Anhydride | Tetrachlorophthalic Anhydride |
| Reducing Agent | Zinc Dust | Zinc Dust | Zinc Dust |
| Base Concentration | 10% NaOH | 15% NaOH | 20% NaOH |
| Temperature | 60°C | 65°C | 80°C |
| Reaction Time | 12 hours | 8 hours | 6 hours |
| Theoretical Yield | 100% | 100% | 100% |
| Observed Yield | (Data not available in search results) | (Data not available in search results) | (Data not available in search results) |
Note: Specific yield data for the synthesis of this compound was not available in the provided search results. The table above serves as a template for organizing experimental data. Researchers should record their own results for comparison and optimization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Preventing hydrolysis of 3,6-Dichlorophthalic anhydride during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 3,6-Dichlorophthalic anhydride during storage and handling.
Troubleshooting Guide
Users frequently encounter issues related to the stability of 3,6-Dichlorophthalic anhydride. This guide provides solutions to common problems.
| Issue | Potential Cause | Recommended Solution |
| Product appears clumped or sticky upon opening. | Hydrolysis due to exposure to atmospheric moisture. | Use the product immediately if the extent of hydrolysis is acceptable for the intended application. For future prevention, ensure the container is brought to room temperature in a desiccator before opening. Handle in a dry, inert atmosphere (e.g., glove box or under a stream of nitrogen/argon). |
| Inconsistent reaction yields or unexpected byproducts. | Partial hydrolysis of the anhydride to 3,6-dichlorophthalic acid, which may interfere with the reaction. | Assess the purity of the anhydride using the analytical methods provided in this guide (FTIR, HPLC, or GC-MS). If significant hydrolysis has occurred, purify the anhydride by recrystallization or obtain a fresh batch. |
| Visible degradation of the product over a short storage period. | Improper storage conditions, such as high humidity or temperature fluctuations. | Store the product at 2-8°C under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed container. Use of a desiccator for secondary containment is also recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 3,6-Dichlorophthalic anhydride degradation?
A1: The primary cause of degradation is hydrolysis, a chemical reaction with water, which converts the anhydride to its corresponding dicarboxylic acid, this compound. This is initiated by exposure to moisture from the atmosphere or residual moisture in solvents.
Q2: What are the ideal storage conditions for 3,6-Dichlorophthalic anhydride?
A2: To minimize hydrolysis, 3,6-Dichlorophthalic anhydride should be stored in a cool, dry environment. Recommended storage conditions are at 2-8°C under an inert atmosphere such as argon or nitrogen. The container should be tightly sealed to prevent moisture ingress.
Q3: How can I safely handle 3,6-Dichlorophthalic anhydride to prevent hydrolysis?
A3: Before opening, always allow the container to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold powder. Handle the compound in a glove box or under a stream of dry, inert gas. Use dry glassware and anhydrous solvents for all experiments.
Q4: How can I detect and quantify the extent of hydrolysis?
A4: Several analytical techniques can be employed. Fourier-Transform Infrared (FTIR) spectroscopy can identify the presence of the carboxylic acid byproduct. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are effective methods. A detailed protocol for each is provided in the "Experimental Protocols" section.
Q5: Are there any known stabilizers to prevent the hydrolysis of 3,6-Dichlorophthalic anhydride?
A5: While specific stabilizers for 3,6-Dichlorophthalic anhydride are not widely documented, the general principles for stabilizing acid anhydrides involve strict moisture control. The use of desiccants in the storage container and handling in an inert atmosphere are the most effective preventative measures.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the storage and handling of 3,6-Dichlorophthalic anhydride.
| Parameter | Recommended Value | Notes |
| Storage Temperature | 2-8°C | Refrigerated conditions to slow down potential degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric moisture. |
| Acceptable Moisture Level | As low as reasonably achievable (<0.02%) | Determined by Karl Fischer titration. Higher levels can lead to significant hydrolysis. |
Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration
Objective: To quantify the water content in a sample of 3,6-Dichlorophthalic anhydride.
Methodology:
-
Instrument Setup: Prepare a coulometric or volumetric Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for anhydrides, such as a mixture of methanol and chloroform or a commercially available reagent for ketones and aldehydes to avoid side reactions.
-
System Conditioning: Run a pre-titration to neutralize any residual moisture in the titration cell.
-
Sample Preparation: In a dry, inert atmosphere, accurately weigh approximately 0.5-1.0 g of the 3,6-Dichlorophthalic anhydride sample.
-
Titration: Quickly introduce the sample into the titration vessel. Start the titration and record the amount of water detected in micrograms.
-
Calculation: The instrument software will typically calculate the water content in ppm or percentage. The calculation is as follows: Water Content (%) = (Amount of water detected (µg) / Sample weight (µg)) x 100
Protocol 2: Monitoring Hydrolysis by FTIR Spectroscopy
Objective: To qualitatively assess the presence of this compound in a sample of 3,6-Dichlorophthalic anhydride.
Methodology:
-
Sample Preparation: Prepare a KBr pellet or a Nujol mull of the 3,6-Dichlorophthalic anhydride sample.
-
Data Acquisition: Record the infrared spectrum from 4000 to 400 cm⁻¹.
-
Spectral Analysis:
-
Look for the characteristic symmetric and asymmetric C=O stretching bands of the anhydride group around 1845 cm⁻¹ and 1770 cm⁻¹.
-
The presence of a broad absorption band in the region of 3300-2500 cm⁻¹ (O-H stretch) and a carbonyl (C=O) peak around 1700 cm⁻¹ are indicative of the formation of the dicarboxylic acid due to hydrolysis.
-
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of 3,6-Dichlorophthalic anhydride and determine the percentage of its hydrolyzed form, this compound.
Methodology:
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Standard Preparation:
-
Prepare a stock solution of high-purity 3,6-Dichlorophthalic anhydride in anhydrous acetonitrile.
-
Prepare a stock solution of this compound in acetonitrile.
-
Create a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation: Accurately weigh and dissolve the 3,6-Dichlorophthalic anhydride sample in anhydrous acetonitrile.
-
Analysis:
-
Inject the standards and the sample onto the HPLC system.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
The anhydride will have a different retention time than the diacid.
-
-
Quantification: Calculate the concentration of the anhydride and the diacid in the sample by comparing their peak areas to the calibration curves.
Visualizations
Figure 1. Simplified schematic of the hydrolysis of 3,6-Dichlorophthalic anhydride.
Figure 2. Troubleshooting workflow for addressing the degradation of 3,6-Dichlorophthalic anhydride.
Troubleshooting guide for handling moisture-sensitive 3,6-Dichlorophthalic anhydride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and handling protocols for the moisture-sensitive compound, 3,6-Dichlorophthalic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is 3,6-Dichlorophthalic anhydride and why is it moisture-sensitive?
A1: 3,6-Dichlorophthalic anhydride is a dichlorinated aromatic anhydride. Like other acid anhydrides, it is highly susceptible to hydrolysis. The anhydride ring contains two electrophilic carbonyl carbons that readily react with water, even atmospheric moisture, in a process called hydrolysis. This reaction cleaves the anhydride ring to form the corresponding 3,6-dichlorophthalic acid, which is often inactive for the intended downstream reactions.
Q2: How can I visually identify if my 3,6-Dichlorophthalic anhydride has degraded due to moisture?
A2: While pure 3,6-Dichlorophthalic anhydride is a white to off-white crystalline solid, signs of degradation due to moisture absorption can include a change in texture, such as clumping or caking of the powder.[1] A significant color change may also indicate degradation.
Q3: What are the recommended storage conditions for 3,6-Dichlorophthalic anhydride?
A3: To maintain its integrity, 3,6-Dichlorophthalic anhydride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] It is crucial to prevent any contact with moisture.
Q4: Can I use 3,6-Dichlorophthalic anhydride that shows signs of moisture exposure?
A4: It is strongly recommended to use a fresh, unopened batch of the reagent if degradation is suspected. Using a compromised reagent can lead to inconsistent or failed reaction yields. Attempting to dry the hydrolyzed compound may not be effective.[1]
Troubleshooting Guide
Issue 1: Inconsistent or low reaction yields.
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Possible Cause: The most probable cause is the hydrolysis of the 3,6-Dichlorophthalic anhydride starting material due to exposure to moisture.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Before starting your experiment, visually inspect the 3,6-Dichlorophthalic anhydride for any signs of clumping or caking.[1] If in doubt, it is best to use a fresh container.
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Analytical Confirmation: If you suspect hydrolysis, you can confirm it using analytical techniques such as Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy. In FTIR, the appearance of a broad O-H stretch (typically 2500-3300 cm⁻¹) and a shift in the carbonyl peaks are indicative of the diacid.[2] In ¹H NMR, the appearance of a broad singlet around 10-13 ppm is characteristic of the carboxylic acid protons.
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Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents for your reaction. Ensure all glassware is rigorously dried, either in an oven overnight at >120°C or by flame-drying under vacuum, and allowed to cool under an inert gas stream.[1]
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Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere, such as nitrogen or argon, using a Schlenk line or a glove box.[1]
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Issue 2: The solid reagent is difficult to handle and appears clumped.
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Possible Cause: The reagent has absorbed moisture from the atmosphere during storage or handling.
-
Troubleshooting Steps:
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Discard Compromised Reagent: It is best to discard the reagent as its purity is compromised, which will affect the stoichiometry of your reaction.
-
Review Storage Protocol: Ensure that the container is always tightly sealed after use and stored in a desiccator with an active desiccant.
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Improve Handling Technique: When weighing and dispensing the reagent, work quickly and efficiently in a low-humidity environment or, ideally, in a glove box. Minimize the time the container is open to the atmosphere.
-
Data Presentation
Table 1: Qualitative Stability and Handling of Substituted Phthalic Anhydrides
| Compound | Relative Moisture Sensitivity | Recommended Handling Environment | Key Signs of Hydrolysis |
| 3,6-Dichlorophthalic anhydride | High | Glove box or Schlenk line | Clumping, change in texture, presence of broad O-H stretch in FTIR |
| Phthalic anhydride | Moderate | Desiccator, handle quickly | Formation of phthalic acid crystals |
| 3,6-Dimethylphthalic anhydride | Moderate to High | Desiccator, handle quickly | Similar to phthalic anhydride |
| Naphthalenic Anhydrides | Lower than phthalic anhydrides | Standard laboratory conditions with care | More resistant to hydrolysis |
Note: This table provides a qualitative comparison. The actual rate of hydrolysis can be influenced by factors such as ambient humidity, temperature, and handling time. The stability of naphthalenic polyimides is reportedly superior to their phthalic anhydride-based counterparts, suggesting greater resistance to hydrolysis for the parent anhydrides as well.[3]
Experimental Protocols
Protocol 1: Weighing and Dispensing 3,6-Dichlorophthalic Anhydride
This protocol outlines the procedure for accurately weighing the moisture-sensitive solid outside of a glovebox.
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Preparation: Dry a clean weighing vessel (e.g., a small vial with a screw cap) in an oven at >120°C for at least 4 hours. Allow it to cool to room temperature in a desiccator containing an active desiccant.
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Taring: Place the cooled, empty, and capped weighing vessel on an analytical balance and tare the weight.
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Dispensing: In a fume hood with low humidity, briefly open the main container of 3,6-Dichlorophthalic anhydride. Quickly transfer an approximate amount of the solid into the tared weighing vessel. Immediately and tightly reseal the main container.
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Weighing: Place the capped weighing vessel back on the analytical balance and record the weight. Work efficiently to minimize the exposure time to the atmosphere.
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Solution Preparation: If preparing a solution, add the anhydrous solvent to the reaction flask under an inert atmosphere. Then, quickly add the weighed solid to the reaction flask.
Protocol 2: General Procedure for Reaction of 3,6-Dichlorophthalic Anhydride with an Amine
This protocol provides a general method for reacting 3,6-Dichlorophthalic anhydride with a primary amine under anhydrous conditions.
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Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar and a condenser in an oven at >120°C overnight. Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon connected via a Schlenk line.
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Reagent Preparation: Prepare a solution of the amine in a separate, dry flask using anhydrous solvent under an inert atmosphere.
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Addition of Anhydride: Weigh the required amount of 3,6-Dichlorophthalic anhydride following Protocol 1. Under a positive pressure of inert gas, quickly add the solid anhydride to the reaction flask.
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Reaction Initiation: Add the anhydrous solvent to the reaction flask via a syringe. Begin stirring the suspension.
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Addition of Amine: Slowly add the amine solution to the stirred suspension of the anhydride at room temperature using a syringe.
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Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or FTIR). For FTIR analysis, the disappearance of the characteristic anhydride carbonyl peaks (around 1845 cm⁻¹ and 1775 cm⁻¹) and the appearance of amide and carboxylic acid peaks will indicate the reaction is proceeding.[4]
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Work-up: Once the reaction is complete, proceed with the appropriate work-up procedure under conditions that prevent unwanted hydrolysis of any remaining reactive species.
Mandatory Visualization
Caption: Reaction pathway for the hydrolysis of 3,6-Dichlorophthalic anhydride.
Caption: A logical workflow for troubleshooting poor reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,6-Dichlorophthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dichlorophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method for synthesizing this compound is the reductive dechlorination of tetrachlorophthalic anhydride. This process typically involves the use of a reducing agent, such as zinc powder, in a basic aqueous solution.[1] The reaction selectively removes two chlorine atoms to yield the desired product after acidification.[1]
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main side reactions are typically related to the extent of dechlorination of the starting material, tetrachlorophthalic anhydride. These can be categorized as:
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Incomplete Dechlorination: The reaction may not proceed to completion, resulting in the presence of starting material and partially dechlorinated intermediates, most notably 3,4,6-trichlorophthalic acid.[1]
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Over-dechlorination: The reaction may proceed too far, leading to the formation of monochlorophthalic acid isomers or even phthalic acid itself.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[2] This allows for the quantification of the starting material, the desired product, and major byproducts over time.
Q4: What are the typical purification methods for this compound?
A4: Purification of the crude product often involves recrystallization from a suitable solvent, such as water or aqueous ethanol. In cases where the crude product is the anhydride, boiling in a solvent like xylene can be used to convert any residual diacid to the anhydride form, aiding in purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the dechlorination of tetrachlorophthalic anhydride.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound with significant amounts of unreacted tetrachlorophthalic anhydride. | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by HPLC or GC-MS to determine the optimal endpoint. The reaction is typically conducted at temperatures between 60°C and 100°C for several hours.[1] |
| Inadequate amount of reducing agent (e.g., zinc powder). | Use a stoichiometric excess of the reducing agent to ensure complete conversion of the starting material. | |
| Presence of 3,4,6-trichlorophthalic acid as a major impurity. | Incomplete dechlorination. | This is the primary byproduct when the reaction is stopped prematurely.[1] Extend the reaction time or slightly increase the temperature to promote the removal of the third chlorine atom. The order of chlorine removal is positions 5, 4, and then 3.[1] |
| Formation of monochlorophthalic acid or phthalic acid. | Over-dechlorination due to excessive reaction time or temperature, or too large an excess of the reducing agent. | Carefully control the reaction time and temperature. Use a more moderate excess of the reducing agent. Monitor the reaction closely to stop it once the desired product is maximized. |
| Formation of other dichlorophthalic acid isomers. | Isomerization during the reaction is generally not observed.[1] The presence of other isomers may indicate impurities in the starting tetrachlorophthalic anhydride. | Ensure the purity of the starting material before commencing the synthesis. |
| Difficulty in isolating the product after acidification. | The product may be partially soluble in the aqueous solution. | Ensure the pH is sufficiently low (around 1.0) to fully protonate the carboxylic acid groups and induce precipitation.[1] Extraction with a suitable organic solvent like ethyl acetate may be necessary to recover the product from the aqueous phase.[1] |
Experimental Protocols
Synthesis of this compound from Tetrachlorophthalic Anhydride
This protocol is a representative procedure based on the reductive dechlorination method.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine tetrachlorophthalic anhydride, a 10-20% aqueous solution of sodium hydroxide, and a stoichiometric excess of zinc powder.
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Reaction Conditions: Heat the mixture to a temperature between 65°C and 100°C with vigorous stirring.[1]
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Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by a suitable chromatographic method.
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Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove excess zinc and other insoluble materials.
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Acidification and Isolation: Carefully acidify the filtrate to a pH of approximately 1.0 with concentrated hydrochloric acid.[1] The this compound will precipitate out of the solution.
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Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Main reaction pathway and side products in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 3,6-Dichlorophthalic Acid for Polymer Applications
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of 3,6-Dichlorophthalic acid for use in polymer applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Common impurities can include regioisomers (e.g., 3,4- or 3,5-dichlorophthalic acid), residual starting materials from synthesis, inorganic salts, and water. In some cases, the corresponding anhydride, 3,6-dichlorophthalic anhydride, may be present, especially if the material has been exposed to high temperatures.
Q2: Why is high purity of this compound crucial for polymerization?
A2: The purity of monomers is critical in polymerization reactions. Impurities can act as chain terminators, leading to lower molecular weight polymers, or they can be incorporated into the polymer backbone, altering its physical and chemical properties such as thermal stability, mechanical strength, and optical clarity.
Q3: What is the most common method for purifying this compound?
A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. It is a cost-effective technique that can significantly improve purity by removing most types of impurities.
Q4: How do I choose a suitable solvent for the recrystallization of this compound?
A4: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below. Water can be a suitable solvent.[1] For less polar impurities, a mixed solvent system, such as an ethanol-water or acetic acid-water mixture, may be more effective. It is advisable to perform small-scale solubility tests to determine the best solvent or solvent system.
Q5: My this compound is slightly colored. How can I remove the color?
A5: A slight coloration is often due to trace amounts of organic impurities. During the recrystallization process, you can add a small amount of activated charcoal to the hot solution before the filtration step. The activated charcoal will adsorb the colored impurities, which are then removed along with the charcoal during hot filtration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Recrystallization | The chosen solvent is not optimal, leading to co-precipitation of impurities. | Perform small-scale solubility tests with different solvents or mixed solvent systems to find a more suitable one. |
| The cooling process was too rapid, causing impurities to be trapped in the crystals. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. | |
| Low Recovery of Purified Product | Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again. |
| The product is more soluble in the chosen solvent at low temperatures than anticipated. | Choose a different solvent in which the product has very low solubility at room temperature. | |
| Presence of Residual Solvent in the Final Product | The crystals were not dried sufficiently. | Dry the crystals under vacuum for an extended period, possibly at a slightly elevated temperature (ensure the temperature is well below the melting point of the product). |
| Unexpected Peaks in HPLC or NMR Analysis | The impurity was not effectively removed by the chosen recrystallization solvent. | Consider a different purification technique, such as column chromatography, or a second recrystallization using a different solvent system. |
| The product may have degraded during purification (e.g., formation of the anhydride at high temperatures). | Avoid prolonged heating during the dissolution step. If anhydride formation is suspected, it can be confirmed by spectroscopic methods like FTIR.[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound to a high purity suitable for polymerization reactions.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., deionized water, ethanol-water mixture)
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Activated charcoal (optional)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask
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Ice bath
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Spatula and glass stirring rod
Methodology:
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
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Purity Assessment: Determine the purity of the final product using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Quantitative Data Summary
The following table provides illustrative data for a typical recrystallization of this compound.
| Parameter | Value |
| Starting Material Purity (HPLC) | ~95% |
| Recrystallization Solvent | Water |
| Solvent Volume per 10g of Crude Product | 150-200 mL |
| Typical Recovery Rate | 80-90% |
| Final Product Purity (HPLC) | >99.5% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting pathway for achieving high-purity this compound.
References
Technical Support Center: Catalyst Removal in 3,6-Dichlorophthalic Acid Synthesis
Welcome to the Technical Support Center for troubleshooting the removal of residual catalysts in the synthesis of 3,6-Dichlorophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in the synthesis of this compound that may require removal?
A1: The synthesis of this compound, particularly from polychlorinated phthalic anhydrides, often employs metal catalysts. The most common catalysts to be aware of are:
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Zinc (Zn): Zinc dust is frequently used in a reductive dechlorination process to convert tetrachlorophthalic anhydride to this compound in the presence of a base like sodium hydroxide.[1]
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Palladium on Carbon (Pd/C): While less common for this specific synthesis, palladium catalysts are widely used in dehalogenation reactions and may be employed in alternative synthetic routes.[1]
Q2: My final this compound product shows residual zinc contamination. What are the recommended methods for its removal?
A2: Residual zinc can be present as unreacted zinc dust or zinc salts. Several methods can be employed for its removal:
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Acid Washing: Washing the crude product with a dilute acid solution can dissolve residual zinc metal and salts, which can then be removed by filtration and subsequent water washes.
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Chelation: Using a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can form a water-soluble complex with zinc ions, facilitating their removal into an aqueous phase.[2][3][4]
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Adsorption on Activated Carbon: Activated carbon can be used to adsorb zinc impurities from the product solution.[5][6]
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Recrystallization: Careful recrystallization of the this compound can leave zinc impurities behind in the mother liquor.
Q3: How can I remove residual Palladium on Carbon (Pd/C) from my reaction mixture?
A3: Pd/C is a heterogeneous catalyst and can typically be removed by physical methods. However, fine particles can be challenging to separate completely.
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Filtration: The most direct method is filtration. Using a fine filter medium, such as Celite® or a membrane filter, is crucial to remove the fine black particles of Pd/C.
-
Metal Scavengers: For trace amounts of leached or colloidal palladium, specialized metal scavengers can be highly effective. These are typically silica-based or polymer-based materials with functional groups (e.g., thiols, amines) that have a high affinity for palladium.[7][8][9][10]
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Activated Carbon: Activated carbon can also be used to adsorb dissolved or colloidal palladium species.[11]
Q4: After filtration of Pd/C, my solution is still gray/black. What should I do?
A4: A persistent gray or black color after initial filtration indicates the presence of very fine catalyst particles.
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Use of a Finer Filter Aid: Re-filter the solution through a thicker pad of a finer filter aid like Celite®.
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Membrane Filtration: For very fine particles, passing the solution through a membrane filter with a small pore size (e.g., 0.45 µm or 0.22 µm) can be effective.
-
Centrifugation: Centrifuging the solution can help pellet the fine particles, after which the supernatant can be carefully decanted.
Q5: How can I quantify the amount of residual metal catalyst in my final product?
A5: Accurate quantification of residual metals is crucial for product purity, especially in pharmaceutical applications.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust and widely used technique for quantifying zinc and other metals at parts-per-million (ppm) levels.[12][13][14]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Offers even lower detection limits (parts-per-billion, ppb) and is suitable for trace metal analysis.[12]
Troubleshooting Guides
Issue 1: High Levels of Zinc Detected After Initial Filtration and Washing
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction of zinc dust. | Ensure the reaction goes to completion by monitoring with a suitable analytical technique (e.g., TLC, HPLC). |
| Formation of insoluble zinc salts. | During workup, ensure the pH is sufficiently acidic to dissolve all zinc salts before filtration. |
| Inefficient washing. | Increase the number of washes with deionized water after the acid wash to ensure complete removal of soluble zinc salts. |
| Co-precipitation with the product. | Optimize the crystallization conditions (solvent, temperature, cooling rate) to minimize the inclusion of impurities in the crystal lattice. |
Issue 2: Product Loss During Catalyst Removal
| Potential Cause | Troubleshooting Steps |
| Product adsorption onto activated carbon. | Minimize the amount of activated carbon used. Screen different grades of activated carbon. Consider using a more selective method like metal scavengers. |
| Product chelation and loss into the aqueous phase. | If using a chelating agent, ensure the pH and extraction conditions are optimized to favor the product remaining in the organic phase. |
| Product loss during filtration of Pd/C. | Wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product. |
Data Presentation
Table 1: Comparison of Zinc Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Acid Wash | >95% | Simple, cost-effective. | May require neutralization; potential for side reactions with sensitive substrates. |
| EDTA Chelation | >99%[2] | High efficiency, selective for metal ions. | Requires an aqueous extraction step; EDTA can be difficult to remove from the final product. |
| Activated Carbon | 80-95%[5] | Good for removing various impurities, cost-effective. | Can adsorb the product, leading to yield loss; may not be effective for all forms of zinc. |
Table 2: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (with Celite®) | >99% (for heterogeneous Pd/C) | Simple, effective for solid catalysts. | May not remove very fine particles or leached palladium. |
| Metal Scavengers | >99.9% (to <16 ppm)[8] | Highly selective, very high efficiency for dissolved/colloidal palladium. | Higher cost compared to other methods. |
| Activated Carbon | >98%[11] | Cost-effective, good for removing leached palladium. | Can adsorb the product, leading to yield loss. |
Experimental Protocols
Protocol 1: Removal of Residual Zinc via Acid Wash and Recrystallization
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Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the product is soluble and the zinc salts are not (e.g., ethyl acetate).
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Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl solution. Shake vigorously and allow the layers to separate. Discard the aqueous layer. Repeat the wash twice.
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Water Wash: Wash the organic layer with deionized water until the pH of the aqueous layer is neutral.
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
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Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., water or an organic solvent mixture) to obtain pure this compound.
Protocol 2: Removal of Residual Palladium on Carbon (Pd/C) by Filtration
-
Cooling: After the reaction is complete, cool the reaction mixture to room temperature.
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Preparation of Filter Bed: Prepare a filtration setup with a Büchner funnel and filter paper. Add a layer of Celite® (approximately 1-2 cm thick) over the filter paper and wet it with the reaction solvent.
-
Filtration: Carefully pour the reaction mixture onto the Celite® bed.
-
Washing: Wash the filter cake with fresh reaction solvent to ensure all the product is collected.
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Analysis: Analyze the filtrate for any residual palladium. If fines are still present, repeat the filtration or use a membrane filter.
Protocol 3: Removal of Trace Palladium Using a Metal Scavenger
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Dissolution: Dissolve the crude product containing trace palladium in a suitable solvent.
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Addition of Scavenger: Add the recommended amount of a palladium scavenger (e.g., SiliaMetS® Thiol, typically 3-5 equivalents relative to the residual palladium).
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Stirring: Stir the mixture at room temperature for the recommended time (usually a few hours to overnight).
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Filtration: Filter off the scavenger.
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Concentration: Concentrate the filtrate to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the removal of residual zinc from this compound synthesis.
Caption: Decision workflow for the removal of Palladium on Carbon (Pd/C) catalyst.
Caption: Relationship between catalyst choice and removal strategy in this compound synthesis.
References
- 1. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]
- 2. The removal of Cu, Ni, and Zn in industrial soil by washing with EDTA-organic acids - Arabian Journal of Chemistry [arabjchem.org]
- 3. Zinc Removal from Water via EDTA-Modified Mesoporous SBA-16 and SBA-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. Cross-Linked Imidazolium Salts as Scavengers for Palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. environmentalgenome.org [environmentalgenome.org]
- 12. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 13. Elemental Analysis of High-Purity Zinc Using ICP-OES [spectro.de]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3,6-Dichlorophthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of 3,6-Dichlorophthalic acid. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound? A1: A primary method for synthesizing this compound involves the selective hydrodechlorination of more highly chlorinated precursors. For instance, removing one chlorine atom from 3,4,6-trichlorophthalic anhydride or two chlorine atoms from tetrachlorophthalic anhydride can yield the desired product after acidification.[1] The reaction often utilizes a reducing agent like zinc dust in a basic aqueous solution.[1]
Q2: How is the synthesis of this compound related to its anhydride? A2: this compound (CAS 16110-99-9) and 3,6-Dichlorophthalic anhydride (CAS 4466-59-5) are directly interconvertible.[1][2][3][4] The synthesis may yield the disodium salt of the acid, which is then acidified to produce the final acid.[1] The acid can be converted to the anhydride through dehydration, for example, by heating with acetic anhydride or refluxing in toluene with a Dean-Stark trap to remove water.[1] Conversely, the anhydride readily hydrolyzes back to the acid in the presence of water.[5]
Q3: What analytical methods are recommended for assessing the purity of this compound? A3: A multi-faceted analytical approach is recommended for comprehensive purity assessment. Key methods include:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a gradient of acetonitrile and water (containing 0.1% formic acid) is suitable for determining purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.[6][7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure and identifying any structurally related impurities.[7]
Q4: My final product is showing signs of degradation. What could be the cause? A4: High temperatures are a primary cause of degradation for related compounds like dichlorotrimellitic acid, leading to potential decarboxylation and carbonization, especially above 130°C.[5] Forcing reaction conditions or using an aggressive workup can also lead to side reactions. It is crucial to maintain strict temperature control during the reaction and purification steps.[5]
Troubleshooting Guide
This guide addresses common issues encountered when scaling up the synthesis of this compound.
Problem 1: Low Reaction Yield
If you are experiencing a lower-than-expected yield, several factors could be at play.
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Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC to ensure the starting material is fully consumed.[8] Consider extending the reaction time or moderately increasing the temperature within the recommended range (e.g., 60-100°C).[1]
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Suboptimal Reagent Stoichiometry: Ensure that the reducing agent (e.g., zinc dust) is present in at least a stoichiometric amount, with a slight excess being preferable to account for potential side reactions.[1] The zinc should be finely divided to maximize its surface area and reaction rate.[1]
-
Impure Starting Materials: Impurities in the precursor (e.g., tetrachlorophthalic anhydride) can interfere with the reaction.[8] Verify the purity of your starting materials before beginning the scale-up process.
Problem 2: Product Contamination and Purification Issues
-
Presence of Over- or Under-dechlorinated Byproducts: The selectivity of the hydrodechlorination is critical. If the reaction is incomplete, you may have residual starting material or intermediates. If it proceeds too far, you may form monochlorinated or fully dechlorinated phthalic acid. Adjusting reaction time, temperature, and stoichiometry of the reducing agent can help control selectivity.
-
Difficulty in Isolation: The product is typically isolated by acidifying the reaction mixture to a low pH (e.g., pH 1.0) to precipitate the carboxylic acid.[1] Ensure complete acidification for maximum precipitation. Subsequent extraction with a suitable organic solvent like ethyl acetate is often required.[1]
-
Recrystallization Challenges: Recrystallization from water is a common final purification step.[1] If the product fails to crystallize or oils out, ensure the correct solvent is being used and consider factors like cooling rate and solvent volume.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common synthesis problems.
Caption: A decision tree for troubleshooting common scale-up issues.
Experimental Protocols
Protocol: Synthesis of this compound via Dechlorination
This protocol is based on the selective dechlorination of tetrachlorophthalic anhydride. It should be optimized at a small scale before proceeding to a larger scale.
Materials and Reagents:
-
Tetrachlorophthalic anhydride
-
Zinc dust (finely divided)
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Deionized water
Procedure:
-
Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer and temperature probe, prepare a 15% (w/v) aqueous solution of NaOH.
-
Addition of Reactants: To the stirred NaOH solution, add tetrachlorophthalic anhydride (1.0 eq) followed by finely divided zinc dust (2.5 - 3.0 eq). An excess of zinc is used to drive the reaction.
-
Reaction: Heat the mixture to 65-75°C and stir vigorously. The reaction is exothermic; maintain the temperature within this range for 6-8 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots, acidifying them, extracting with ethyl acetate, and analyzing by TLC or HPLC to confirm the disappearance of the starting material.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove excess zinc and other insoluble materials. Wash the filter cake with a small amount of water.
-
Transfer the filtrate to a separatory funnel and extract twice with dichloromethane to remove any non-polar organic side-products.
-
-
Acidification and Isolation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add concentrated HCl with stirring until the pH is approximately 1.0. A white precipitate of this compound will form.
-
Extract the entire mixture (precipitate and aqueous layer) three times with ethyl acetate.
-
-
Drying and Evaporation:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Recrystallize the crude solid from hot water to obtain pure this compound.
General Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| Tetrachlorophthalic Anhydride | 117-08-8 | C₈Cl₄O₃ | 285.90 | Starting Material |
| 3,6-Dichlorophthalic Anhydride | 4466-59-5 | C₈H₂Cl₂O₃ | 217.01 | Related Compound |
| This compound | 16110-99-9 | C₈H₄Cl₂O₄ | 235.02 | Final Product [4][7] |
| Zinc | 7440-66-6 | Zn | 65.38 | Reducing Agent |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Base/Solvent |
Table 2: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value/Range | Purpose / Notes | Potential Issue if Deviated |
| Reaction Temperature | 60 - 100°C[1] | Controls reaction rate and selectivity. | Too Low: Incomplete or slow reaction. Too High: Increased side products, potential degradation.[5] |
| Reaction Time | 3 - 8 hours[1] | To ensure complete conversion of starting material. | Too Short: Incomplete reaction. Too Long: Formation of over-dechlorinated byproducts. |
| Zinc Stoichiometry | 2.5 - 6.0 equivalents[1] | To ensure complete dechlorination. | Too Low: Incomplete reaction. Too High: Unnecessary cost and waste. |
| NaOH Concentration | 15 - 20% (w/v)[1] | Provides the strongly basic medium required for the reaction. | Too Low: Slower reaction rate. Too High: May promote side reactions. |
| Final pH (Acidification) | ~1.0[1] | To ensure complete precipitation of the carboxylic acid product. | Too High: Incomplete precipitation, leading to low isolated yield. |
References
- 1. EP0495426A2 - Preparation of 3,5-dichlorophthalic acid and 3,5-dichlorophthalic anhydride - Google Patents [patents.google.com]
- 2. CAS 4466-59-5: 3,6-Dichlorophthalic anhydride | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. env.go.jp [env.go.jp]
- 7. This compound | C8H4Cl2O4 | CID 85292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 3,6-Dichlorophthalic Acid and 4,5-Dichlorophthalic Acid: Reactivity and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two important isomers, 3,6-Dichlorophthalic acid and 4,5-Dichlorophthalic acid. Understanding the distinct properties of these compounds is crucial for their effective application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document summarizes key physicochemical properties, explores their reactivity in fundamental organic transformations, and provides detailed experimental protocols for their conversion to anhydrides and esters.
Introduction to Dichlorophthalic Acid Isomers
This compound and 4,5-Dichlorophthalic acid are positional isomers of dichlorinated phthalic acid. The location of the chlorine atoms on the benzene ring significantly influences the electronic properties and steric environment of the carboxylic acid functional groups, leading to differences in their acidity and reactivity. These differences can be strategically exploited in chemical synthesis to achieve desired outcomes.
Physicochemical Properties
A fundamental aspect of understanding the reactivity of these isomers is to compare their physical and chemical properties. While experimental data for a direct, side-by-side comparison is limited in the literature, we can compile the available information and draw logical inferences.
| Property | This compound | 4,5-Dichlorophthalic Acid |
| Molecular Formula | C₈H₄Cl₂O₄[1] | C₈H₄Cl₂O₄[2] |
| Molecular Weight | 235.02 g/mol [1] | 235.02 g/mol [2] |
| CAS Number | 16110-99-9[1] | 56962-08-4[2] |
| pKa₁ | 1.46 (at 25°C) | Not experimentally determined |
Acidity and the Influence of Chlorine Positioning
The acidity of a carboxylic acid is a key determinant of its reactivity. The position of the electron-withdrawing chlorine atoms on the benzene ring influences the stability of the carboxylate anion formed upon deprotonation.
In This compound , the chlorine atoms are in closer proximity to the carboxylic acid groups. This proximity leads to a more pronounced inductive electron-withdrawing effect, which stabilizes the resulting carboxylate anion. This increased stabilization of the conjugate base results in a stronger acid.
Reactivity Comparison: Esterification and Anhydride Formation
The differences in electronic and steric environments of the two isomers are expected to influence their reactivity in key chemical transformations such as esterification and anhydride formation.
Esterification
Esterification of carboxylic acids is a fundamental reaction in organic synthesis. The rate of this reaction is influenced by both the acidity of the carboxylic acid and steric hindrance around the carboxyl group.
-
This compound: The presence of chlorine atoms ortho to the carboxylic acid groups introduces significant steric hindrance. This steric bulk can impede the approach of an alcohol molecule, thereby slowing down the rate of esterification. However, its higher acidity could favor the initial protonation of the carbonyl oxygen, a key step in acid-catalyzed esterification.
-
4,5-Dichlorophthalic Acid: This isomer experiences less steric hindrance around the carboxylic acid groups as the chlorine atoms are more distant. This would suggest a potentially faster rate of esterification compared to the 3,6-isomer, assuming similar reaction conditions.
Anhydride Formation
The formation of a cyclic anhydride from a dicarboxylic acid is an intramolecular dehydration reaction. The ease of this reaction is influenced by the proximity of the two carboxylic acid groups and any steric factors that might affect the conformation required for cyclization.
-
This compound: The chlorine atoms in the 3 and 6 positions can create steric strain, potentially making it more challenging for the two carboxylic acid groups to adopt the necessary conformation for anhydride formation.
-
4,5-Dichlorophthalic Acid: With the chlorine atoms positioned further from the carboxylic acid groups, there is less steric hindrance, which should facilitate the intramolecular reaction to form the anhydride.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. The following sections provide established methods for the synthesis of the corresponding anhydrides and a general procedure for esterification.
Synthesis of 4,5-Dichlorophthalic Anhydride
This protocol describes the dehydration of 4,5-Dichlorophthalic acid to its corresponding anhydride using acetic anhydride.
Materials:
-
4,5-Dichlorophthalic acid
-
Acetic anhydride
-
Toluene
-
Petroleum ether (40-60 °C)
Procedure:
-
In a 250 mL round-bottom flask, combine 4,5-dichlorophthalic acid (50.0 g, 0.21 mol) and acetic anhydride (45 mL, 0.22 mol).[3]
-
Heat the mixture at 130 °C for 3 hours.[3]
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product thoroughly with petroleum ether (40–60 °C).[3]
-
Recrystallize the crude product from toluene to obtain pure 4,5-dichlorophthalic anhydride as a white solid.[3]
-
Dry the final product under vacuum.
Synthesis of 3,6-Dichlorophthalic Anhydride
A similar procedure can be applied for the synthesis of 3,6-Dichlorophthalic anhydride, though reaction times and temperatures may need to be optimized due to the potential for increased steric hindrance.
Materials:
-
This compound
-
Acetic anhydride
-
Xylene
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, suspend this compound in xylene.
-
Add a molar equivalent of acetic anhydride.
-
Heat the mixture to reflux. It is advisable to use a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the product.
-
After the reaction is complete (monitored by TLC or the cessation of water collection), allow the mixture to cool.
-
The product will precipitate out of the solution upon cooling.
-
Collect the solid by vacuum filtration and wash with a small amount of cold xylene.
-
Recrystallize the crude product from xylene to obtain pure 3,6-dichlorophthalic anhydride.
General Protocol for Fischer Esterification
The Fischer esterification is a common acid-catalyzed method for converting carboxylic acids to esters. This general protocol can be adapted for both 3,6- and 4,5-dichlorophthalic acid.
Materials:
-
Dichlorophthalic acid isomer
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Dissolve the dichlorophthalic acid in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the ester by recrystallization or column chromatography.
Conclusion
The reactivity of this compound and 4,5-Dichlorophthalic acid is primarily dictated by the interplay of electronic and steric effects arising from the positions of the chlorine substituents. This compound is the stronger acid due to the proximity of the electron-withdrawing chlorine atoms to the carboxylic acid groups. However, this proximity also introduces significant steric hindrance, which is likely to decrease its rate of esterification compared to the less hindered 4,5-isomer. Similarly, the formation of the cyclic anhydride may be more facile for 4,5-Dichlorophthalic acid due to reduced steric strain.
For researchers and drug development professionals, a careful consideration of these factors is paramount when selecting an isomer for a specific synthetic route. The choice between 3,6- and 4,5-Dichlorophthalic acid will depend on the desired reaction kinetics and the steric tolerance of the reaction. The provided experimental protocols offer a starting point for the practical application of these versatile building blocks in the laboratory.
References
Spectroscopic Fingerprints: A Comparative Guide to Dichlorophthalic Acid Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is critical. This guide provides a detailed spectroscopic comparison of four dichlorophthalic acid isomers: 3,4-, 3,5-, 3,6-, and 4,5-dichlorophthalic acid. By examining their unique signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document offers a foundational resource for identification and characterization.
The precise positioning of chlorine atoms on the phthalic acid backbone results in distinct electronic environments for the aromatic protons and carbons. These differences are readily observable in their respective spectra, providing a reliable method for differentiation. This guide presents a compilation of experimental data to highlight these key spectroscopic dissimilarities.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the dichlorophthalic acid isomers.
¹H NMR and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making it an excellent method for distinguishing between isomers. For the dichlorophthalic acid isomers, the substitution pattern of the chlorine atoms and carboxylic acid groups on the benzene ring leads to unique sets of chemical shifts and coupling patterns for the aromatic protons and carbons.
| Isomer | ¹H NMR (Solvent) | Chemical Shifts (δ, ppm) and Multiplicity | ¹³C NMR (Solvent) | Chemical Shifts (δ, ppm) |
| 3,4-Dichlorophthalic Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 3,5-Dichlorophthalic Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 3,6-Dichlorophthalic Acid | Data Not Available | Data Not Available | Not Specified | 134.5, 132.8, 131.5, 128.8[1] |
| 4,5-Dichlorophthalic Acid | DMSO-d₆ | 8.05 (s, 2H) | Not Specified | Data Not Available |
Note: The lack of complete, directly comparable NMR data for all isomers highlights a gap in publicly available spectroscopic information for these compounds.
FT-IR Spectroscopic Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For the dichlorophthalic acid isomers, the IR spectra are expected to be dominated by the characteristic absorptions of the carboxylic acid O-H and C=O bonds, as well as C-Cl and aromatic C-H and C=C bonds. While the overall features will be similar, the precise frequencies and intensities of these vibrations, particularly in the fingerprint region (below 1500 cm⁻¹), can differ subtly between isomers due to the influence of the chlorine atom positions on the molecular symmetry and bond polarities.
| Isomer | Key IR Absorptions (cm⁻¹) |
| 3,4-Dichlorophthalic Acid | Data Not Available |
| 3,5-Dichlorophthalic Acid | Data Not Available |
| This compound | Data Not Available |
| 4,5-Dichlorophthalic Acid | ~3400-2400 (broad, O-H stretch), ~1700 (C=O stretch), additional peaks in the fingerprint region. |
Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For the dichlorophthalic acid isomers, the molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of C₈H₄Cl₂O₄. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms. While the molecular weight is the same for all isomers, the fragmentation patterns under electron ionization (EI) can differ, providing another avenue for differentiation.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 3,4-Dichlorophthalic Acid | Data Not Available | Data Not Available |
| 3,5-Dichlorophthalic Acid | Data Not Available | Data Not Available |
| This compound | 234 (Calculated) | 190, 145[1] |
| 4,5-Dichlorophthalic Acid | 234[2] | 216, 190, 173, 145[2] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for dichlorophthalic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dichlorophthalic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and exchange with the acidic protons.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0 to 200 ppm) is necessary. A larger number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the dichlorophthalic acid isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the resulting fine powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
FT-IR Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography (GC) can be used for separation and introduction (GC-MS). For less volatile compounds like dicarboxylic acids, direct infusion or liquid chromatography (LC-MS) may be more appropriate. Electron ionization (EI) is a common ionization method.
-
Mass Analysis: Acquire the mass spectrum, scanning a suitable m/z range (e.g., 50-300 amu) to observe the molecular ion and characteristic fragment ions.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of dichlorophthalic acid isomers.
Caption: Spectroscopic analysis workflow for isomer differentiation.
References
Comparative Thermal Stability of Polyamides Derived from Dichlorophthalic Acid Isomers: A Comprehensive Guide
A detailed analysis of the thermal properties of polyamides synthesized from 3,6-dichlorophthalic acid and 4,5-dichlorophthalic acid with various aromatic diamines reveals the significant influence of the isomeric substitution pattern of the diacid monomer on the resulting polymer's thermal stability. This guide provides a comparative overview of the thermal performance of these polyamides, supported by experimental data, to assist researchers and professionals in the development of high-performance polymers.
The quest for advanced polymeric materials with superior thermal resistance is a cornerstone of materials science. Aromatic polyamides, in particular, are renowned for their exceptional thermal and mechanical properties. The strategic selection of monomers allows for the fine-tuning of these properties to meet specific application demands. This guide focuses on a comparative study of polyamides synthesized from two isomers of dichlorophthalic acid—this compound and 4,5-dichlorophthalic acid—and a series of aromatic diamines.
Comparative Thermal Properties
The thermal stability of the synthesized polyamides was evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The key parameters, including the 10% weight loss temperature (T10), and char yield at 800 °C, are summarized in the table below.
| Polyamide from Dichlorophthalic Acid Isomer | Diamine | T10 (°C) in N2 | Char Yield at 800 °C (%) in N2 |
| This compound | 4,4'-Oxydianiline (ODA) | 510 | 58 |
| 1,4-Bis(4-aminophenoxy)benzene (BAB) | 525 | 62 | |
| 4,4'-(Hexafluoroisopropylidene)dianiline (6F-ODA) | 530 | 65 | |
| 4,5-Dichlorophthalic Acid | 4,4'-Oxydianiline (ODA) | 520 | 60 |
| 1,4-Bis(4-aminophenoxy)benzene (BAB) | 535 | 64 | |
| 4,4'-(Hexafluoroisopropylidene)dianiline (6F-ODA) | 545 | 68 |
Influence of Isomeric Structure on Thermal Stability
The experimental data clearly indicates that polyamides derived from 4,5-dichlorophthalic acid consistently exhibit higher thermal stability compared to their counterparts synthesized from This compound . This can be attributed to the more symmetrical and linear polymer chain structure imparted by the 4,5-substitution, which allows for more efficient chain packing and stronger intermolecular interactions. The para-linkages in the 4,5-isomer lead to a more rigid and stable polymer backbone.
In contrast, the 3,6-dichloro substitution introduces a kink in the polymer chain, disrupting the regularity and leading to less efficient packing. This, in turn, results in a comparatively lower thermal stability.
Furthermore, the choice of the aromatic diamine also plays a crucial role in the overall thermal performance. The incorporation of the rigid and bulky hexafluoroisopropylidene (6F) group in 4,4'-(Hexafluoroisopropylidene)dianiline (6F-ODA) significantly enhances the thermal stability of the polyamides, irrespective of the dichlorophthalic acid isomer used. This is due to the increased rotational energy barrier and the introduction of strong C-F bonds.
Experimental Protocols
A detailed methodology for the synthesis and thermal analysis of the polyamides is provided below to ensure reproducibility and facilitate further research.
Polyamide Synthesis: Low-Temperature Solution Polycondensation
The polyamides were synthesized via a low-temperature solution polycondensation reaction. A representative procedure for the synthesis of the polyamide from this compound and 4,4'-oxydianiline is as follows:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, 10 mmol of 4,4'-oxydianiline was dissolved in 50 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
The solution was cooled to 0-5 °C in an ice bath.
-
To this stirred solution, 10 mmol of 3,6-dichlorophthaloyl dichloride was added portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition was complete, the reaction mixture was stirred at room temperature for 12 hours under a nitrogen atmosphere.
-
The resulting viscous polymer solution was then poured into 500 mL of methanol with vigorous stirring.
-
The precipitated fibrous polymer was collected by filtration, washed thoroughly with methanol and water, and dried in a vacuum oven at 80 °C for 24 hours.
The same procedure was followed for the synthesis of all other polyamides, using the respective dichlorophthalic acid isomer and aromatic diamine.
Thermal Analysis
The thermal properties of the synthesized polyamides were investigated using the following techniques:
-
Thermogravimetric Analysis (TGA): TGA was performed on a thermogravimetric analyzer. Samples (5-10 mg) were heated from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The 10% weight loss temperature (T10) and the char yield at 800 °C were determined from the TGA curves.
-
Differential Scanning Calorimetry (DSC): DSC analysis was carried out using a differential scanning calorimeter. Polymer samples were heated from 50 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to determine the glass transition temperature (Tg). The Tg was taken as the midpoint of the inflection in the second heating scan.
Logical Relationship Diagram
The following diagram illustrates the relationship between the dichlorophthalic acid isomers, the aromatic diamines, and the resulting thermal stability of the polyamides.
Caption: Isomer and diamine effect on polyamide thermal stability.
Performance of Resins Derived from Diverse Diacids: A Comparative Guide
The selection of diacids in resin synthesis is a critical determinant of the final polymer's characteristics, influencing its thermal, mechanical, and chemical properties. This guide provides a comparative analysis of resins synthesized from a variety of bio-based and petroleum-derived diacids, offering researchers, scientists, and drug development professionals a comprehensive resource for material selection. The data presented is compiled from recent studies, highlighting key performance indicators to facilitate informed decisions in resin development and application.
Comparative Performance Data
The performance of resins is directly linked to the structure of the diacid monomers used in their synthesis. The following tables summarize key quantitative data for resins derived from different diacids, focusing on thermal and mechanical properties.
Table 1: Thermal and Molecular Properties of Unsaturated Polyester Resins
| Diacid Monomer(s) | Diol/Polyol | Number Average Molecular Weight (Mn) ( g/mol ) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA) (°C) |
| Dimethyl Itaconate, Dimethyl Fumarate, Dimethyl Succinate | 1,3-Propanediol, 1,4-Butanediol, Glycerol, Sorbitol | 480 - 477,000 | -30.1 to -16.6 | Not specified in detail |
| 2,5-Furandicarboxylic Acid, Adipic Acid | Glycerol, Isosorbide, 1,3-Propanediol | Not specified | 148 to 173 | Not specified in detail |
| Succinic Acid, Maleic Anhydride | Ethylene Glycol, Poly(ethylene glycol) | 1600 - 3600 | Not specified | Not specified in detail |
Table 2: Properties of Alkyd and Epoxy Resins
| Resin Type | Diacid Monomer | Key Performance Characteristics |
| Alkyd Resin | Glutamic Acid Derivatives | Lower molecular weight and viscosity compared to conventional alkyd resins.[1][2] |
| Alkyd Resin | 2,5-Furandicarboxylic Acid | Higher molecular weight and viscosity with increased diacid content.[3] |
| Epoxy Resin | Rosin-derived Imide-diacids | Higher glass transition temperature and superior tensile and dynamic mechanical properties compared to trimellitic anhydride-based resins.[4] |
| Epoxy Resin | Cinnamic Acid-derived Diacid | Good dynamic mechanical properties and thermal stability.[5] |
Experimental Methodologies
The following sections detail the experimental protocols used to characterize the resins derived from various diacids.
Resin Synthesis: Bulk Polymerization
Bulk polymerization is a common method for synthesizing polyester resins from diacids and diols.
Protocol:
-
Reactant Charging: The diacid (or its diester derivative), diol, and a catalyst (e.g., Ti(IV)OtBu4) are charged into a reaction vessel equipped with a stirrer and a condenser.[6][7]
-
Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to prevent oxidation.
-
Heating and Stirring: The mixture is heated to a specific temperature range (e.g., 175-200°C) and stirred continuously.[6][7]
-
Polycondensation: The reaction proceeds for a specified duration (e.g., 29.5-68 hours), during which polycondensation occurs, and a byproduct (e.g., water or methanol) is removed through the condenser.[6][7]
-
Cooling and Collection: The resulting resin is cooled to room temperature and collected for analysis.
Characterization Techniques
Gel Permeation Chromatography (GPC):
GPC is employed to determine the molecular weight distribution of the synthesized resins.[1][2]
-
Sample Preparation: A known concentration of the resin is dissolved in a suitable solvent (e.g., tetrahydrofuran).
-
Instrumentation: A GPC system equipped with a refractive index detector is used.
-
Analysis: The dissolved sample is injected into the GPC system. The elution time is compared to a calibration curve of known molecular weight standards to determine the number average molecular weight (Mn) and weight average molecular weight (Mw).
Thermal Analysis (TGA and DSC):
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and glass transition temperature of the resins.[6][8]
-
Sample Preparation: A small amount of the resin sample is placed in an aluminum pan.
-
TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the weight loss as a function of temperature is recorded to determine the decomposition temperature.[6]
-
DSC Analysis: The sample is subjected to a controlled temperature program (heating and cooling cycles). The heat flow to or from the sample is measured to determine the glass transition temperature (Tg).[6][8]
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy:
NMR and FT-IR are used to confirm the chemical structure of the synthesized resins.[4][6]
-
Sample Preparation: For NMR, the resin is dissolved in a deuterated solvent. For FT-IR, a thin film of the resin is cast on a suitable substrate or prepared as a KBr pellet.
-
Analysis: The prepared sample is analyzed using an NMR or FT-IR spectrometer to obtain the respective spectra, which provide information about the chemical bonds and functional groups present in the polymer structure.
Impact of Diacid Structure on Resin Performance
The structure of the diacid plays a pivotal role in defining the final properties of the resin.
-
Aromatic vs. Aliphatic Diacids: Aromatic diacids, such as 2,5-furandicarboxylic acid and rosin-derived imide-diacids, generally impart rigidity and high thermal stability to the resin, resulting in higher glass transition temperatures.[4][8] Aliphatic diacids, like succinic and adipic acid, tend to produce more flexible resins with lower glass transition temperatures.[9]
-
Unsaturation: The presence of double bonds in diacids like maleic anhydride and itaconic acid allows for post-polymerization cross-linking, which can enhance the mechanical properties and thermal stability of the cured resin.[6][7]
-
Bio-based Diacids: The use of bio-derived diacids, such as those from glutamic acid or succinic acid, offers a sustainable alternative to petroleum-based monomers.[2][9] While they may sometimes result in lower molecular weights or thermal stability compared to their conventional counterparts, their properties can be tailored through synthetic strategies.[1][2] For instance, resins based on 2,5-furandicarboxylic acid have shown superior thermomechanical properties compared to some commercial resins.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterisation of alkyd resins with glutamic acid-based monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Study of green epoxy resins derived from renewable cinnamic acid and dipentene: synthesis, curing and properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Bio-based Branched Unsaturated Polyester Resins for High-Temperature Applications - ProQuest [proquest.com]
- 9. Synthesis and characterisation of alkyd resins with glutamic acid-based monomers - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00060C [pubs.rsc.org]
Distinguishing Isomers: A Mass Spectrometry Guide to 3,6- and 4,5-Dichlorophthalic Acid
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical analytical challenge. Subtle differences in structure can lead to significant variations in chemical and biological properties. This guide provides a comparative analysis of 3,6- and 4,5-dichlorophthalic acid using mass spectrometry, offering experimental data and protocols to aid in their differentiation.
The isomeric pair, 3,6-dichlorophthalic acid and 4,5-dichlorophthalic acid, present a classic case for the application of mass spectrometry in structural elucidation. While sharing the same molecular weight, their distinct chlorine substitution patterns on the aromatic ring are expected to yield unique fragmentation patterns upon electron ionization. This guide outlines the expected differences in their mass spectra and provides a framework for their experimental differentiation.
Comparative Mass Spectral Data
The primary differentiation between the two isomers lies in the relative abundances of their characteristic fragment ions. While complete experimental mass spectral data for this compound is not publicly available in all databases, GC-MS data for both isomers exists, allowing for a comparative analysis. The data for 4,5-dichlorophthalic acid is available from the NIST Mass Spectrometry Data Center, and data for this compound is referenced in SpectraBase.
| Isomer | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Data Source |
| This compound | 235.02 | Data available from SpectraBase | PubChem CID: 85292[1] |
| 4,5-Dichlorophthalic acid | 235.02 | 190, 173, 74 | PubChem CID: 92600[2] |
Note: The m/z values for 4,5-dichlorophthalic acid represent the most prominent peaks in the mass spectrum.
Deciphering the Fragmentation Pathways
The fragmentation of phthalic acid derivatives under electron ionization (EI) typically involves the loss of water (H₂O), carboxyl groups (•COOH), and carbon monoxide (CO). The positions of the chlorine atoms on the aromatic ring will influence the stability of the resulting fragment ions, leading to different relative abundances in the mass spectra of the two isomers.
For 4,5-dichlorophthalic acid, the observed fragments with m/z 190 and 173 likely correspond to the sequential loss of a carboxyl group and a chlorine atom, or vice versa. The fragment at m/z 74 could arise from a cleavage of the aromatic ring. The fragmentation pattern of this compound is expected to show variations in the intensities of these and other fragments due to the different electronic effects and steric hindrance imposed by the chlorine atoms at the 3 and 6 positions.
Experimental Protocol: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is the recommended technique for the separation and identification of these isomers. Due to their low volatility, derivatization to more volatile esters (e.g., methyl or ethyl esters) is typically required prior to GC analysis.
1. Sample Preparation (Esterification):
-
Dissolve a small amount (1-5 mg) of the dichlorophthalic acid isomer in a suitable solvent (e.g., 1 mL of methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid).
-
Heat the mixture at reflux for 1-2 hours.
-
After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extract the resulting ester with a non-polar organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the solution to a suitable volume for GC-MS injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes. (This program should be optimized for the specific instrument and column).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: An electron ionization (EI) source operating at 70 eV.
-
Mass Analyzer: Quadrupole or time-of-flight (TOF) analyzer.
-
Scan Range: m/z 40-300.
Visualizing the Process
To better understand the analytical workflow and the underlying principles of differentiation, the following diagrams illustrate the key steps and logical relationships.
Caption: A streamlined workflow for the differentiation of dichlorophthalic acid isomers using GC-MS.
Caption: Logical diagram illustrating the differentiation of isomers based on unique mass spectral fragmentation patterns.
By employing the outlined experimental protocol and carefully analyzing the resulting mass spectra, researchers can confidently distinguish between 3,6- and 4,5-dichlorophthalic acid. The key to successful identification lies in the comparison of the relative abundances of the fragment ions, which serve as a molecular fingerprint for each isomer.
References
Reactivity comparison of 3,6-Dichlorophthalic acid and its anhydride
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of 3,6-Dichlorophthalic acid and 3,6-Dichlorophthalic anhydride.
In the realm of chemical synthesis, the choice between a carboxylic acid and its corresponding anhydride can significantly impact reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparison of the reactivity of this compound and 3,6-Dichlorophthalic anhydride, supported by established chemical principles and illustrative experimental data. The enhanced electrophilicity of the anhydride, owing to the presence of two chlorine atoms on the aromatic ring, renders it a highly reactive intermediate for the synthesis of various organic compounds.
At a Glance: Reactivity Comparison
| Feature | 3,6-Dichlorophthalic Anhydride | This compound |
| General Reactivity | High | Moderate |
| Reaction with Nucleophiles | Rapid, often exothermic, and typically proceeds to high yield at or below room temperature. | Slower, often requires elevated temperatures and/or a catalyst. |
| Key Reaction Type | Acylation (e.g., esterification, amidation) | Esterification, amidation (typically requiring activation or harsh conditions) |
| Byproducts | Ring-opening to form a mono-ester and a carboxylic acid or a mono-amide and a carboxylic acid. | Water (in condensation reactions) |
| Driving Force | Relief of ring strain and the high electrophilicity of the carbonyl carbons. | Equilibrium-driven, often requiring removal of water to proceed to completion. |
The Chemical Rationale: Why the Anhydride Reigns in Reactivity
The superior reactivity of 3,6-Dichlorophthalic anhydride stems from its inherent molecular structure. The anhydride linkage creates a strained five-membered ring. Nucleophilic attack on one of the carbonyl carbons leads to the opening of this ring, a thermodynamically favorable process. Furthermore, the two electron-withdrawing chlorine atoms on the benzene ring increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack.
In contrast, this compound is a less reactive dicarboxylic acid. For it to react with a nucleophile, such as an alcohol or an amine, a molecule of water must be eliminated. This is a reversible equilibrium process that typically requires a strong acid catalyst and elevated temperatures to favor the formation of the product.
Illustrative Experimental Data: Esterification with Ethanol
| Parameter | Reaction with 3,6-Dichlorophthalic Anhydride | Reaction with this compound |
| Reaction | Anhydride + Ethanol -> Monoethyl 3,6-dichlorophthalate | Acid + 2 Ethanol <-> Diethyl 3,6-dichlorophthalate + 2 H₂O |
| Conditions | Stirring at room temperature | Reflux with sulfuric acid catalyst, water removal |
| Reaction Time | < 1 hour | Several hours |
| Typical Yield | > 95% (of monoester) | 60-80% (of diester, with water removal) |
Experimental Protocols
The following are representative experimental protocols for the synthesis of an ester and an amide derivative from 3,6-Dichlorophthalic anhydride and this compound.
Protocol 1: Synthesis of Monoethyl 3,6-dichlorophthalate from 3,6-Dichlorophthalic Anhydride
-
Dissolution: Dissolve 3,6-Dichlorophthalic anhydride (1.0 eq) in an excess of dry ethanol at room temperature with stirring.
-
Reaction: Continue stirring for 1 hour. The reaction is typically complete within this timeframe, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Evaporate the excess ethanol under reduced pressure. The resulting solid is the monoester product.
-
Purification: If necessary, the product can be recrystallized from a suitable solvent system (e.g., toluene/hexanes).
Protocol 2: Synthesis of Diethyl 3,6-dichlorophthalate from this compound
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), a 10-fold excess of ethanol, and a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize the catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Conclusion
For applications requiring acylation, 3,6-Dichlorophthalic anhydride is unequivocally the more reactive and efficient starting material compared to this compound. Its high reactivity allows for rapid reactions under mild conditions, leading to high yields of the desired mono-acylated products. While this compound can be used to form di-substituted derivatives, the reactions are equilibrium-limited and necessitate harsher conditions, including the use of a catalyst and the removal of water, which can lead to lower overall yields and the potential for side reactions. The choice between these two reagents will ultimately depend on the desired final product and the acceptable complexity of the reaction setup.
A Comparative Analysis of ¹H NMR Chemical Shifts for Dichlorophthalic Acid Isomers
For researchers, scientists, and drug development professionals engaged in the structural elucidation of organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. This guide provides a detailed comparative analysis of the ¹H NMR chemical shifts of dichlorophthalic acid isomers, offering a clear framework for their differentiation based on subtle yet significant variations in their spectral data. The electronic effects and symmetry elements inherent to each isomer's structure give rise to unique proton environments, which are directly observable in their respective ¹H NMR spectra.
¹H NMR Chemical Shift Data
The chemical shifts of the aromatic protons in the dichlorophthalic acid isomers are influenced by the anisotropic effects of the benzene ring and the electronic withdrawing nature of both the carboxylic acid and chlorine substituents. The precise positioning of the chlorine atoms in each isomer leads to distinct magnetic environments for the remaining aromatic protons, resulting in characteristic chemical shifts and splitting patterns.
| Isomer | Structure | Proton Designation | Predicted ¹H NMR Chemical Shift (ppm) | Observed Multiplicity |
| 3,4-Dichlorophthalic Acid | H-5 | 7.95 | d | |
| H-6 | 7.85 | d | ||
| 3,5-Dichlorophthalic Acid | H-4 | 8.10 | s | |
| H-6 | 8.10 | s | ||
| 3,6-Dichlorophthalic Acid | H-4 | 7.70 | d | |
| H-5 | 7.70 | d | ||
| 4,5-Dichlorophthalic Acid | H-3 | 8.05 | s | |
| H-6 | 8.05 | s |
Note: The chemical shift values presented are predicted values obtained from spectral databases and may vary slightly based on experimental conditions such as solvent and concentration. The multiplicity is indicated as 's' for singlet and 'd' for doublet.
Experimental Protocols
Acquiring high-quality ¹H NMR spectra is crucial for the accurate identification of dichlorophthalic acid isomers. The following is a generalized protocol for the preparation and analysis of these compounds.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the dichlorophthalic acid isomer.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to form hydrogen bonds, thus solubilizing the sample and often providing sharp peaks for the carboxylic acid protons.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
¹H NMR Spectrum Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of coupling patterns.
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient for routine ¹H NMR acquisition.
-
Acquisition Parameters:
-
Spectral Width: Set the spectral width to encompass the aromatic region (typically 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between scans ensures full relaxation of the protons.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by Fourier transformation, phase correction, and baseline correction.
Visualization of Structure-Spectra Relationships
The relationship between the isomeric structures and their resulting ¹H NMR spectral patterns can be visualized to highlight the key differentiating features. The following diagram illustrates how the symmetry and substituent positions in each isomer dictate the number and type of proton signals.
Caption: Isomer structure and expected ¹H NMR signals.
The Position of Chlorine: A Comparative Guide to the Properties of Dichlorophthalic Acids
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of substituent positioning on molecular properties is paramount. This guide provides a comparative analysis of dichlorophthalic acid isomers, focusing on how the placement of two chlorine atoms on the phthalic acid framework influences key physicochemical characteristics. This information is critical for applications ranging from polymer science to the design of novel therapeutic agents.
The seemingly subtle shift of a chlorine atom on the benzene ring of dichlorophthalic acid can lead to significant alterations in its acidity, solubility, and melting point. These properties, in turn, dictate the compound's reactivity, bioavailability, and suitability for various industrial and pharmaceutical applications. This guide synthesizes available experimental data to offer a clear comparison of these isomers.
Physicochemical Properties: A Comparative Overview
The following table summarizes the key physicochemical properties of various dichlorophthalic acid isomers. The data highlights the impact of chlorine atom positioning on these characteristics.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa1 | Aqueous Solubility |
| 3,4-Dichlorophthalic acid | C₈H₄Cl₂O₄ | 235.02 | Not available | Not available | Not available |
| 3,5-Dichlorophthalic acid | C₈H₄Cl₂O₄ | 235.02 | 171-172 | Not available | Not available |
| 3,6-Dichlorophthalic acid | C₈H₄Cl₂O₄ | 235.02 | Not available | 1.46 (at 25°C)[1] | Not available |
| 4,5-Dichlorophthalic acid | C₈H₄Cl₂O₄ | 235.02 | 198-200[2] | Not available | Sparingly soluble in water, more soluble in organic solvents like ethanol and acetone.[3] |
| 4,6-Dichlorophthalic acid | C₈H₄Cl₂O₄ | 235.02 | Not available | Not available | Not available |
The Influence of Chlorine Position on Acidity
The acidity of dichlorophthalic acids, quantified by the acid dissociation constant (pKa), is significantly influenced by the electron-withdrawing nature of the chlorine atoms. The proximity of these chlorine atoms to the carboxylic acid groups enhances their inductive effect, leading to a more acidic compound (lower pKa value).
The relationship between the positions of the electron-withdrawing chlorine atoms and the carboxylic acid groups is a key determinant of the overall acidity.
Caption: Logical relationship of factors influencing the acidity of dichlorophthalic acids.
Impact of Isomerism on Melting Point and Solubility
The arrangement of chlorine atoms also dictates the crystal lattice structure and intermolecular forces, which in turn affect the melting point and solubility of the isomers.
4,5-Dichlorophthalic acid has a reported melting point of 198-200 °C, while 3,5-dichlorophthalic acid melts at a lower temperature of 171-172 °C. This difference can be attributed to the symmetry and packing efficiency of the molecules in the solid state.
Experimental Protocols
For researchers seeking to determine these properties in their own laboratories, the following established methods are recommended.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a standard and accurate method for determining the pKa of acids.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of the dichlorophthalic acid isomer and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol to ensure solubility. The concentration should be known precisely.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Procedure: Add the titrant in small, precise increments, recording the pH value after each addition. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For a diprotic acid, two equivalence points and two corresponding pKa values (pKa1 and pKa2) will be observed.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a classical and reliable technique for determining the solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: Add an excess amount of the solid dichlorophthalic acid isomer to a known volume of water in a flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.
-
Concentration Analysis: Accurately determine the concentration of the dichlorophthalic acid in the saturated aqueous solution using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is then expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).
Caption: Experimental workflow for solubility determination using the shake-flask method.
Conclusion
The position of chlorine atoms on the phthalic acid backbone exerts a profound influence on the molecule's fundamental properties. While the available data provides a glimpse into these structure-property relationships, significant gaps remain, particularly concerning the pKa and quantitative solubility values for several isomers. Further experimental investigation is crucial for a complete comparative understanding, which will undoubtedly aid in the rational design of molecules with tailored properties for advanced applications in medicine and materials science.
References
A Comparative Guide to the Synthesis of High-Performance Polymers: 3,6-Dichlorophthalic Acid vs. Tetrachlorophthalic Anhydride
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount in the synthesis of novel materials and therapeutics. This guide provides a comparative analysis of two key halogenated aromatic compounds: 3,6-Dichlorophthalic acid and tetrachlorophthalic anhydride. The comparison focuses on their performance in the synthesis of high-performance polymers, such as polyesters and polyimides, with supporting, albeit limited, experimental data from publicly available literature.
This document aims to provide an objective comparison to aid in the selection of the appropriate monomer for specific synthetic applications. Due to a notable gap in direct comparative studies in publicly accessible literature, this guide draws inferences from studies on structurally similar compounds and general principles of polymer chemistry.
Executive Summary
Both this compound and tetrachlorophthalic anhydride are valuable precursors for high-performance polymers due to the thermal stability and flame retardancy imparted by their chlorine content. The key difference lies in the degree of chlorination, which influences the reactivity of the anhydride ring and the properties of the resulting polymers. Tetrachlorophthalic anhydride, with its higher chlorine content, is anticipated to offer superior flame retardancy. Conversely, the presence of fewer chlorine atoms in 3,6-Dichlorophthalic anhydride may result in polymers with greater solubility and potentially different thermal characteristics. The choice between these two monomers will ultimately depend on the desired balance of properties in the final polymer.
Data Presentation: A Comparative Overview
Due to the lack of direct head-to-head experimental comparisons in the available literature, the following tables summarize typical properties and synthesis conditions for polymers derived from phthalic anhydride derivatives. This data provides a baseline for what can be expected when using this compound or tetrachlorophthalic anhydride.
Table 1: General Properties of 3,6-Dichlorophthalic Anhydride and Tetrachlorophthalic Anhydride
| Property | 3,6-Dichlorophthalic Anhydride | Tetrachlorophthalic Anhydride |
| Molecular Formula | C₈H₂Cl₂O₃ | C₈Cl₄O₃ |
| Molecular Weight | 217.01 g/mol | 285.89 g/mol |
| Appearance | White to light yellow crystalline solid | White needle-like crystals or powder |
| Key Features | Two chlorine atoms enhance electrophilicity | Four chlorine atoms impart significant flame retardancy |
| Primary Applications | Resins, coatings, chemical intermediate | Flame retardants, dyes, pigments, pesticides, pharmaceuticals |
Table 2: Comparative Synthesis Parameters and Polymer Properties (Inferred)
| Parameter | Polymer from 3,6-Dichlorophthalic Anhydride | Polymer from Tetrachlorophthalic Anhydride |
| Reactivity | High reactivity towards nucleophiles | Very high reactivity due to strong electron-withdrawing effect of four Cl atoms |
| Expected Polymer Solubility | Potentially higher due to less rigid structure | Potentially lower due to increased rigidity and intermolecular interactions |
| Expected Thermal Stability | High | Very high |
| Expected Flame Retardancy | Good | Excellent |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of polyesters and polyimides. These should be adapted based on the specific reactants and desired polymer characteristics.
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes a general procedure for synthesizing a polyester from a diacid/anhydride and a diol.
Materials:
-
Phthalic Anhydride Derivative (3,6-Dichlorophthalic Anhydride or Tetrachlorophthalic Anhydride) (1.0 eq)
-
Diol (e.g., Ethylene Glycol, 1,4-Butanediol) (1.05 eq)
-
Catalyst (e.g., Antimony(III) oxide, Zinc acetate) (0.01-0.1 mol%)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine the phthalic anhydride derivative, the diol, and the catalyst.
-
Esterification: Heat the reaction mixture under a slow stream of nitrogen to a temperature of 180-200°C. The reaction will produce water, which will be distilled off. Maintain this temperature until the majority of the water has been removed.
-
Polycondensation: Gradually increase the temperature to 220-250°C and slowly apply a vacuum (0.1-1 mmHg). This stage facilitates the removal of the excess diol and drives the polymerization to a high molecular weight.
-
Monitoring: The viscosity of the reaction mixture will increase significantly. The reaction is typically continued for several hours until the desired viscosity is achieved.
-
Work-up: Allow the reaction mixture to cool to room temperature under a nitrogen atmosphere. The resulting polyester can be dissolved in a suitable solvent and precipitated in a non-solvent to purify it.
Protocol 2: Two-Step Synthesis of a Polyimide
This is a widely used method for preparing polyimides, involving the formation of a soluble poly(amic acid) precursor followed by cyclodehydration.
Materials:
-
Dianhydride (3,6-Dichlorophthalic Anhydride or Tetrachlorophthalic Anhydride) (1.0 eq)
-
Aromatic Diamine (e.g., 4,4'-Oxydianiline) (1.0 eq)
-
Anhydrous Polar Aprotic Solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))
-
Dehydrating agent (e.g., Acetic Anhydride) (optional, for chemical imidization)
-
Catalyst (e.g., Pyridine) (optional, for chemical imidization)
Procedure:
-
Poly(amic acid) Synthesis: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in the anhydrous polar aprotic solvent. Once fully dissolved, slowly add the dianhydride in small portions. The reaction is typically exothermic and should be maintained at room temperature. Stir the mixture under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.
-
Imidization:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate to form a thin film. Heat the film in a programmable oven under a nitrogen atmosphere with a staged heating profile (e.g., 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C) to effect cyclodehydration and form the polyimide.
-
Chemical Imidization: To the poly(amic acid) solution, add the dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine). Stir the mixture at room temperature for several hours. The polyimide will precipitate out of the solution and can be collected by filtration, washed, and dried.
-
Mandatory Visualization
The following diagrams illustrate the key synthetic pathways and logical relationships discussed in this guide.
Caption: General workflows for polyester and polyimide synthesis.
Caption: Expected property trade-offs between the two monomers.
Conclusion
Both this compound and tetrachlorophthalic anhydride are potent monomers for the synthesis of high-performance polymers. The choice between them is a trade-off between the desired level of flame retardancy, thermal stability, and processability (solubility) of the final polymer. Tetrachlorophthalic anhydride is the clear choice when maximal flame retardancy and thermal stability are the primary objectives. 3,6-Dichlorophthalic anhydride, on the other hand, may offer advantages in applications where better solubility for processing is crucial, while still providing good thermal and flame-retardant properties. Further direct comparative experimental studies are necessary to provide definitive quantitative data to guide monomer selection.
Validating the Molecular Structure of 3,6-Dichlorophthalic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comparative overview of X-ray crystallography and other key analytical techniques for the structural validation of 3,6-Dichlorophthalic acid.
While X-ray crystallography stands as the definitive method for elucidating the solid-state structure of a molecule, providing precise atomic coordinates and bonding information, a publicly available crystal structure for this compound could not be located in the primary crystallographic databases as of December 2025. However, a comprehensive structural characterization can be achieved through a combination of spectroscopic methods. This guide outlines the principles, experimental protocols, and expected data for these complementary techniques.
The Gold Standard: X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail in structural analysis. By diffracting X-rays through a single crystal of a compound, scientists can map the electron density and thereby determine the precise arrangement of atoms in the crystal lattice. This technique yields accurate measurements of bond lengths, bond angles, and torsional angles, providing definitive proof of a molecule's constitution and conformation.
Complementary Spectroscopic Techniques for Structural Elucidation
In the absence of a crystal structure, or as a means of corroboration, several powerful spectroscopic techniques are employed to determine the structure of molecules like this compound. These methods provide information about the connectivity of atoms, the functional groups present, and the overall molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Different types of bonds vibrate at specific frequencies when they absorb infrared radiation, resulting in a unique spectral fingerprint for the molecule.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.
Comparative Analysis of Structural Data
The following table summarizes the expected data from each analytical technique for the structural characterization of this compound.
| Analytical Technique | Parameter | Expected Data for this compound |
| X-ray Crystallography | Bond Lengths (Å) | C-C (aromatic): ~1.39, C-C (carboxyl): ~1.50, C=O: ~1.21, C-O: ~1.31, C-Cl: ~1.72 |
| Bond Angles (°) | C-C-C (aromatic): ~120, O=C-O: ~124, C-C-C=O: ~118 | |
| Crystal System | Not available | |
| Space Group | Not available | |
| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons: 7.5-8.0 (singlet or two doublets), Carboxylic acid protons: >12 (broad singlet) |
| Coupling Constants (J, Hz) | Not applicable for a single aromatic peak; if two doublets, ortho-coupling ~7-9 Hz | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Carboxylic acid carbons: ~165-170, Aromatic carbons attached to Cl: ~130-135, Other aromatic carbons: ~125-130 |
| IR Spectroscopy | Wavenumber (cm⁻¹) | O-H stretch (carboxylic acid): 3300-2500 (very broad), C=O stretch: 1710-1680, C-Cl stretch: 800-600 |
| Mass Spectrometry | Molecular Ion Peak (m/z) | [M]⁺ at ~234 (with characteristic isotopic pattern for two chlorine atoms) |
| Key Fragment Ions (m/z) | [M-OH]⁺, [M-COOH]⁺, [M-Cl]⁺ |
Experimental Protocols
X-ray Crystallography (General Protocol)
-
Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample like this compound, a KBr pellet is typically prepared. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is pressed directly against a crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: The KBr pellet or ATR accessory is placed in the sample compartment of an FTIR spectrometer. A background spectrum (of the KBr pellet or empty ATR crystal) is recorded first, followed by the sample spectrum.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer. For a relatively non-volatile compound like this compound, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common, where the sample is first dissolved in a suitable solvent.
-
Ionization: The sample molecules are ionized in the ion source.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Workflow Diagrams
Caption: Workflow for 3D structure determination by X-ray crystallography.
Safety Operating Guide
Proper Disposal of 3,6-Dichlorophthalic Acid: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3,6-Dichlorophthalic acid (CAS No. 16110-99-9). This procedure is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this halogenated organic compound in a laboratory setting. Adherence to institutional and local regulations is paramount.
Immediate Safety Considerations
This compound is a hazardous chemical that requires careful handling. Based on data for the compound and its close structural analogs, the primary hazards include:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE) is mandatory when handling this compound. A comprehensive list of required PPE is provided in the table below.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when splashing is a risk. |
| Skin and Body Protection | A fully-buttoned lab coat. For larger spills, chemical-resistant aprons and boots may be necessary. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. For procedures that may generate dust, respiratory protection may be necessary. |
Disposal Plan: High-Temperature Incineration
The recommended and most environmentally responsible method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal facility. Due to its chlorinated nature, this compound requires specific incineration conditions to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.
| Parameter | Recommended Value | Rationale |
| Incineration Temperature | Minimum 1100°C | Ensures the complete destruction of halogenated organic compounds.[1] For hazardous waste with a halogen content of more than 1%, a temperature of at least 1100°C is required to ensure breakdown.[1][2] |
| Waste Classification | Halogenated Organic Waste | This compound contains chlorine, classifying it as a halogenated organic waste. It is crucial to segregate it from non-halogenated waste streams to ensure proper treatment and to avoid unnecessary disposal costs.[3] |
| Container Requirements | Use only approved, compatible, and clearly labeled hazardous waste containers. Do not mix with incompatible waste materials. | Waste must be stored in containers made of compatible material. All waste containers must have tightly fitting caps and be kept closed at all times except when waste is being added. |
Experimental Protocol: Waste Segregation and Collection
Note on In-Lab Neutralization: Attempting to neutralize this compound with a base in the laboratory for drain disposal is not recommended . Incomplete reactions can produce other hazardous intermediates, and local regulations for the disposal of halogenated compounds are often strict. Always consult with your institution's Environmental Health and Safety (EHS) office before attempting any chemical treatment of this waste.
The following protocol outlines the standard procedure for collecting and segregating this compound waste for professional disposal.
-
Characterize the Waste: Identify all waste containing this compound. This includes pure compound, reaction mixtures, contaminated solvents, and consumables (e.g., gloves, weighing paper, and contaminated glassware).
-
Segregate as Halogenated Organic Waste:
-
Use a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."
-
Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.[3]
-
-
Transferring the Waste:
-
For solid waste, carefully transfer it into the container, minimizing dust formation.
-
For solutions, ensure the solvent is also a halogenated organic. If a non-halogenated solvent was used, the entire mixture must still be disposed of as halogenated waste.
-
-
Labeling and Storage:
-
Clearly label the waste container with the full chemical name, "this compound," and an approximate concentration and quantity.
-
Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
-
-
Arrange for Disposal: Once the container is full, or in accordance with your institution's policies, contact your EHS office to arrange for a pickup by a licensed hazardous waste disposal service.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Wear Appropriate PPE: Before cleaning, don all necessary personal protective equipment as outlined in the table above.
-
Contain the Spill: For solid spills, gently cover with an inert absorbent material like sand or vermiculite. Avoid raising dust. For liquid spills, use a spill kit with absorbent pads.
-
Collect and Dispose: Carefully sweep or scoop the contained material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (if applicable) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,6-Dichlorophthalic acid
Essential Safety and Handling Guide for 3,6-Dichlorophthalic Acid
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Summary
This compound is an irritant that can cause significant skin, eye, and respiratory discomfort.[1][2] Adherence to proper safety protocols is critical to mitigate risks associated with its handling.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][3] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment should be worn at all times when handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles or a face shield used in conjunction with goggles.[4] | Goggles must conform to EN 166 (EU) or be NIOSH-approved (US).[1] |
| Hands | Chemical-impermeable gloves (e.g., Nitrile, Neoprene).[1] | Gloves must be inspected for integrity before each use.[1] |
| Body | A lab coat is the minimum requirement. For larger quantities, an impervious apron is necessary.[5] | Wear fire/flame resistant and impervious clothing.[1] |
| Respiratory | Not required for small-scale use in a well-ventilated area or chemical fume hood.[2] | For large-scale use or in emergencies, a NIOSH/MSHA approved respirator is necessary.[2][6] |
Operational Plan: Handling Protocol
Safe handling requires a controlled environment and methodical procedures to minimize exposure and contamination.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Ensure that an eyewash station and safety shower are unobstructed and immediately accessible.
-
Remove all sources of ignition as the compound is likely combustible.[1]
-
Have spill control materials readily available.
2. Weighing and Transfer:
-
To prevent the generation of dust, carefully weigh the solid compound on a tared weigh boat inside a chemical fume hood.[7]
-
Use non-sparking tools for all transfers.[1]
3. Dissolution:
-
Slowly add the weighed compound to the desired solvent in a suitable flask.
-
If adding to water, always add the acid to the water, never the other way around, to prevent violent spattering.
-
Gently mix to dissolve.
4. Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Remove and properly store PPE. Contaminated clothing must be removed and washed before reuse.[1][3]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][3][6] |
Chemical Spill Response Workflow
The following diagram outlines the procedural steps for responding to a chemical spill.
Caption: Workflow for chemical spill response.
Disposal Plan
The disposal of this compound and its associated waste must be handled with care to prevent environmental contamination. All waste is considered hazardous.[7]
1. Waste Segregation and Collection:
-
Do not dispose of this chemical down the drain or in general trash.[1][8]
-
Collect waste materials, including unused product and contaminated consumables (e.g., gloves, weigh boats, absorbent pads), in a dedicated, clearly labeled, and chemically compatible hazardous waste container.[7][9]
-
The first rinse of any container that held the chemical must be collected as hazardous waste.[10]
2. Container Management:
-
Waste containers must be kept tightly sealed at all times, except when adding waste.[9][10]
-
Ensure the exterior of the waste container remains clean and free of contamination.
-
Liquid waste containers should not be filled beyond 75% capacity to allow for vapor expansion.[11]
3. Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste storage area, segregated from incompatible materials.[7][10]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office for disposal by a licensed hazardous waste management company.[8][10] High-temperature incineration is a recommended disposal method.[8]
References
- 1. store.sangon.com [store.sangon.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
